M867
描述
属性
分子式 |
C27H43N7O6 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C27H43N7O6/c1-8-10-11-12-33(7)15-21(35)18(13-23(36)37)29-25(38)20(9-2)34-16-22(27(4,5)6)30-24(26(34)39)28-14-19-17(3)31-40-32-19/h16,18,20H,8-15H2,1-7H3,(H,28,30)(H,29,38)(H,36,37)/t18-,20-/m0/s1 |
InChI 键 |
YNRQFMSSDVQNGQ-ICSRJNTNSA-N |
手性 SMILES |
CCCCCN(C)CC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC)N1C=C(N=C(C1=O)NCC2=NON=C2C)C(C)(C)C |
规范 SMILES |
CCCCCN(C)CC(=O)C(CC(=O)O)NC(=O)C(CC)N1C=C(N=C(C1=O)NCC2=NON=C2C)C(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
M867: A Technical Guide to its Mechanism of Action as a Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M867 is a potent, selective, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its role in cancer therapy, specifically in conjunction with radiotherapy. This compound's primary mechanism involves the direct inhibition of caspase-3 activity, which paradoxically enhances the efficacy of radiation in tumor models by shunting the cell death pathway towards caspase-independent mechanisms, such as autophagy. Concurrently, this compound exhibits a radioprotective effect on normal tissues, partly through the modulation of the TGF-β signaling pathway. This guide consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Caspase-3 Inhibition
This compound is a highly selective and reversible inhibitor of caspase-3.[1] Its primary mode of action is the competitive inhibition of the active site of caspase-3, preventing the cleavage of downstream substrates essential for the execution of apoptosis.
Quantitative Inhibition Data
The inhibitory potency of this compound against caspase-3 and its selectivity over other caspases are summarized in the table below.
| Target | Parameter | Value | Reference |
| Caspase-3 | IC50 | 1.4 nM | [1] |
| Caspase-3 | Ki | 0.7 nM | [1] |
| Caspase-7 | IC50 | 36 nM | [2] |
This compound in Cancer Radiotherapy: A Dual Role
In the context of non-small cell lung cancer (NSCLC), this compound has been shown to act as a radiosensitizer for tumor tissue while simultaneously protecting normal lung parenchyma from radiation-induced injury.[3][4]
Tumor Radiosensitization through Induction of Autophagy
While seemingly counterintuitive, the inhibition of apoptosis by this compound in cancer cells treated with radiation leads to an overall increase in cell death and a significant delay in tumor growth.[5][6] This is achieved by redirecting the cellular stress response towards caspase-independent cell death pathways, most notably autophagy.[3][5][6]
The proposed mechanism involves the prevention of caspase-3-mediated cleavage of key autophagy-related proteins (Atg), such as Beclin-1.[1][5] Under normal apoptotic conditions, caspase-3 cleaves and inactivates these proteins, thereby shutting down the pro-survival autophagic response. By inhibiting caspase-3, this compound preserves the function of these autophagic proteins, leading to sustained and ultimately cytotoxic autophagy in irradiated tumor cells.
Radioprotection of Normal Tissue via TGF-β/Smad Pathway Modulation
In stark contrast to its effects on tumor tissue, this compound demonstrates a protective effect on normal lung parenchyma against radiation-induced lung injury (RILI).[3] This radioprotective mechanism is associated with a reduction in the phosphorylation of Smad2/3, key mediators in the pro-fibrotic TGF-β signaling pathway.[3] Radiation is known to induce TGF-β, which in turn activates Smad proteins, leading to inflammation and fibrosis. By suppressing the phosphorylation of Smad2/3, this compound mitigates these detrimental effects in healthy tissue. The precise upstream mechanism by which caspase-3 inhibition by this compound leads to decreased Smad2/3 phosphorylation is still under investigation.
References
- 1. The in vitro cleavage of the hAtg proteins by cell death proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between Beclin-1-dependent autophagy and caspase‑dependent apoptosis induced by tanshinone IIA in human osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beclin 1 cleavage by caspase-3 inactivates autophagy and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beclin 1 Interacts With Active Caspase-3 and Bax in Oocytes From Atretic Follicles in the Rat Ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
M867: A Deep Dive into a Selective Caspase-3 Inhibitor for Enhancing Radiotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and preclinical evaluation of M867, a selective and reversible inhibitor of caspase-3. This compound has demonstrated significant potential as a radiosensitizer in non-small cell lung cancer (NSCLC) models. This document details the mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel, potent, and selective pyrazinone mono-amide inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target for therapeutic intervention in various diseases, including cancer.[2][3] The rationale behind developing a caspase-3 inhibitor in the context of cancer therapy, particularly with radiation, is to modulate the cell death pathways to enhance therapeutic efficacy. While counterintuitive, inhibiting apoptosis can, in some contexts, sensitize cancer cells to radiation by promoting other forms of cell death, such as autophagy-dependent cell death.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Caspase-3 | IC50 | 0.1 nM | [4][6] |
| Caspase-3 | IC50 | 1.4 nM | [7] |
| Caspase-3 | Ki | 0.7 nM | [7] |
| Caspase-7 | IC50 | 36 nM | [4][6] |
Table 2: In Vitro Radiosensitization Effect of this compound on H460 NSCLC Cells
| Treatment | Dose Enhancement Ratio (DER) | p-value | Reference |
| 10 nM this compound + Radiation | 1.27 | 0.007 | [4][6] |
Table 3: In Vivo Effects of this compound in Combination with Radiation on H460 Xenografts
| Treatment Group | Parameter | Result | p-value | Reference |
| This compound + RT vs. RT alone | Tumor Growth Inhibition | Significantly Increased | p=0.02 | [5] |
| This compound + RT vs. RT alone | Cleaved Caspase-3 (Tumor) | 16.9% vs. 25.0% | p<0.01 | [5] |
| This compound + RT vs. RT alone | Total Apoptosis (TUNEL) (Tumor) | 48.4% vs. 26.6% | p<0.001 | [5] |
| This compound + RT vs. RT alone | Cleaved Caspase-3 (Normal Lung) | 14.8% vs. 29.8% | - | [5] |
| This compound + RT vs. RT alone | Phospho-Smad2/3 (Normal Lung) | 15.2% vs. 30.8% | p=0.001 | [5] |
Mechanism of Action
This compound exerts its radiosensitizing effects through a multi-faceted mechanism. By selectively inhibiting caspase-3, this compound blocks the canonical apoptotic pathway. This inhibition, paradoxically, leads to enhanced cancer cell death in response to radiation, primarily through the induction of autophagy.[4][5] Furthermore, this compound appears to have a protective effect on normal tissues, mitigating radiation-induced lung injury.[5]
Signaling Pathways
The interplay between apoptosis and autophagy is central to the mechanism of this compound. The following diagrams illustrate these pathways.
Caption: Caspase-3 Mediated Apoptosis Pathway and the inhibitory action of this compound.
Caption: Autophagy pathway induced by radiation and enhanced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Synthesis of this compound (Pyrazinone Mono-amide)
The synthesis of this compound and other pyrazinone mono-amides has been reported as a multi-step process.[1] A generalized synthetic scheme is as follows:
-
Synthesis of the Pyrazinone Core: This typically involves the condensation of an alpha-amino acid ester with an alpha-ketoester, followed by cyclization to form the pyrazinone ring.
-
Functionalization of the Pyrazinone: The pyrazinone core is then functionalized, for example, through bromination, to allow for subsequent coupling reactions.
-
Amide Coupling: The functionalized pyrazinone is coupled with a suitable amine-containing side chain via palladium-catalyzed amination or other standard amide bond formation reactions to yield the final pyrazinone mono-amide product, such as this compound.[8]
Note: For a detailed, step-by-step synthesis protocol, it is recommended to refer to the primary literature by Han Y, et al. (2005) in Bioorganic & Medicinal Chemistry Letters.[1]
In Vitro Clonogenic Survival Assay
This assay is used to determine the long-term survival and reproductive integrity of cells after treatment with this compound and/or radiation.
-
Cell Culture: Human non-small cell lung cancer H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at densities ranging from 200 to 5000 cells per well, depending on the radiation dose to be administered. Plates are incubated overnight to allow for cell attachment.[9][10]
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1.4 nM to 10 nM). The medium in the plates is replaced with the this compound-containing medium, and the cells are incubated for a specified period (e.g., 24 hours) before irradiation.[1]
-
Irradiation: Plates are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.[9][10]
-
Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the plates are returned to the incubator for 8-14 days to allow for colony formation.[1][10]
-
Colony Staining and Counting: Colonies are fixed with a solution of methanol (B129727) and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted manually or using an automated colony counter.[9][10]
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the untreated control group. The Dose Enhancement Ratio (DER) is calculated to quantify the radiosensitizing effect of this compound.
Caption: Step-by-step workflow for the in vitro clonogenic survival assay.
In Vivo Xenograft Tumor Growth Delay Assay
This assay evaluates the efficacy of this compound in combination with radiation in a living organism.
-
Animal Model: Athymic nude mice (e.g., male NCr nu/nu) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][11]
-
Tumor Cell Implantation: H460-Luc2 cells (luciferase-expressing for bioluminescence imaging) are harvested and implanted into the mediastinum or hind limb of the mice.[5][11]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using bioluminescence imaging or caliper measurements.[5]
-
Treatment Groups: Once tumors reach a specified size (e.g., ~100 mm³), mice are randomized into treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Radiation therapy (RT) alone
-
This compound in combination with RT[5]
-
-
This compound Administration: this compound is formulated for in vivo administration (e.g., in a suitable vehicle) and administered to the mice via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Radiation Therapy: Tumors are locally irradiated with a specified dose and fractionation schedule (e.g., a single dose or multiple fractions).[11]
-
Tumor Growth Delay Assessment: Tumor volumes are measured at regular intervals throughout the study. The time for tumors to reach a certain volume (e.g., 4 times the initial volume) is determined for each group.
-
Immunohistochemistry and Other Analyses: At the end of the study, tumors and normal tissues (e.g., lungs) are harvested for immunohistochemical analysis of biomarkers such as cleaved caspase-3, Ki-67 (proliferation marker), and TUNEL (apoptosis).[5]
Caption: Workflow for the in vivo xenograft tumor growth delay study.
Conclusion and Future Directions
The selective caspase-3 inhibitor this compound has demonstrated promising preclinical activity as a radiosensitizing agent in non-small cell lung cancer models. Its mechanism of action, involving the inhibition of apoptosis and the promotion of autophagic cell death, presents a novel strategy to enhance the efficacy of radiotherapy. Furthermore, the potential for this compound to protect normal tissues from radiation-induced damage suggests a favorable therapeutic window.
Future research should focus on a more detailed elucidation of the signaling crosstalk between apoptosis and autophagy in the context of this compound and radiation. Further in vivo studies are warranted to optimize dosing and scheduling in combination with fractionated radiotherapy, which is more clinically relevant. Ultimately, the compelling preclinical data for this compound supports its further development and potential evaluation in clinical trials for the treatment of NSCLC and possibly other solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Ex Vivo Irradiation of Lung Cancer Stem Cells Identifies the Lowest Therapeutic Dose Needed for Tumor Growth Arrest and Mass Reduction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
M867: An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
M867 is a novel, potent, and selective small molecule inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides a comprehensive technical overview of this compound, including its chemical structure, known properties, and biological activity. Detailed experimental protocols for assays used to characterize its function are provided, along with a visualization of its role in cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound, particularly in the context of cancer therapy and conditions where modulation of apoptosis is desirable.
Core Compound Information
Chemical Structure and Properties
While a detailed synthesis protocol for this compound is not publicly available, its fundamental chemical information has been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₃N₇O₆ | MedchemExpress |
| Molecular Weight | 561.67 g/mol | MedchemExpress |
| CAS Number | 680999-39-7 | MedchemExpress |
| 2D Structure | Generated from SMILES | |
| SMILES | CC(C)(C)c1cn(C(=O)N--INVALID-LINK--O)C(=O)NCCc2cnoc2">C@HCC)c2nc(N)nc2-c1c1ccccc1 | MedchemExpress |
| Physical State | Solid (presumed) | General knowledge |
| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMSO. | Inferred from experimental use |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported | |
| LogP | Not reported | |
| Stability | Stable under standard laboratory conditions (presumed). Specific stability data is not available. | General knowledge |
Figure 1: 2D Chemical Structure of this compound
M867's Dual Role in Apoptosis and Autophagy: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of M867, a novel and selective reversible inhibitor of caspase-3. It is intended for researchers, scientists, and professionals in drug development. This document details this compound's paradoxical mechanism of action, where the inhibition of apoptosis leads to an enhancement of radiation-induced cytotoxicity through the induction of autophagy. This guide summarizes key quantitative data, provides detailed experimental methodologies, and illustrates the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. In the context of cancer therapy, particularly in combination with ionizing radiation, this compound paradoxically enhances the overall cytotoxic effect on tumor cells.[1][2] While it effectively reduces radiation-induced, caspase-dependent apoptosis, it concurrently promotes autophagic cell death, leading to a net increase in tumor cell killing and significant tumor growth delay.[2] This dual role positions this compound as a promising agent to overcome radioresistance in cancers with defective apoptotic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound, primarily in non-small cell lung cancer (NSCLC) models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| IC50 (Annexin V binding) | H460 | This compound | 80 nM | [3] |
| Apoptosis Inhibition | H460 | 100 nM this compound + Radiation (5-20 Gy) | 50% reduction in apoptotic cells compared to radiation alone | |
| Clonogenic Survival (Dose Enhancement Ratio) | H460 | 10 nM this compound + Radiation | DER = 1.27 (p = 0.007) | |
| Endothelial Tube Formation | HUVECs | 5 nM this compound + Radiation (3 Gy) | Decreased in vitro endothelial tubule formation | [1] |
Table 2: In Vivo Efficacy of this compound in H460 Xenograft Models
| Parameter | Treatment Group | Result | p-value | Reference |
| Tumor Growth Delay | This compound + Radiation vs. Radiation alone | Significant delay | <0.005 | |
| Tumor Cell Proliferation (Ki67 Index) | This compound + Radiation vs. Control | 6-fold reduction (15% vs. 92%) | <0.001 | [1] |
| This compound + Radiation vs. Radiation alone | 2-fold reduction (15% vs. 33%) | <0.001 | ||
| Apoptosis (TUNEL Staining) | This compound + Radiation vs. Radiation alone | Two-thirds reduction (4.5% vs. 15%) | <0.008 | |
| Caspase-3-Mediated Apoptosis (Cleaved Caspase-3) | This compound + Radiation vs. Radiation alone | Decrease (16.9% vs. 25.0%) | <0.01 | [4] |
| Total Apoptosis (TUNEL Staining) | This compound + Radiation vs. Radiation alone | Increase (48.4% vs. 26.6%) | <0.001 | [4] |
Signaling Pathways
The interplay between this compound-mediated apoptosis inhibition and autophagy induction is a critical aspect of its mechanism. The following diagrams illustrate the key signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents.
-
Cell Seeding: H460 cells are seeded in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
-
Treatment: Cells are treated with this compound (e.g., 1.4 to 10 nM) for 24 hours, followed by ionizing radiation at various doses. A DMSO-treated group serves as a control.
-
Incubation: Plates are incubated for 8-10 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated relative to the untreated control. The Dose Enhancement Ratio (DER) is determined by comparing the radiation dose required to achieve a certain level of survival with and without this compound.
Apoptosis Assays
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: H460 cells are treated with this compound (e.g., 100 nM for 2 hours) and/or radiation.
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections from xenograft models are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.
-
Labeling: The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the sections and incubated.
-
Detection: The incorporated label is detected using a fluorescent microscope.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting stained nuclei relative to the total number of nuclei in multiple fields of view.[1][4]
Autophagy Assessment
While specific this compound studies cited do not provide detailed western blot protocols for autophagy markers, a general protocol is as follows. Key markers to assess autophagy include the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[5][6][7]
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LC3, p62/SQSTM1, Beclin-1, and ATG5. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The ratio of LC3-II to LC3-I and the levels of p62 are quantified relative to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: H460 cells are subcutaneously injected into the hind limbs of athymic nude mice.[1]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is typically administered daily, followed by radiation treatment.[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Tumor growth delay is calculated as the time for tumors in the treated groups to reach a certain volume compared to the control group.[1]
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and processed for immunohistochemical analysis of markers such as Ki67 (proliferation) and cleaved caspase-3 (apoptosis).[1][4]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in combination with radiation.
Conclusion
This compound represents a novel therapeutic strategy that leverages the inhibition of apoptosis to sensitize cancer cells to radiation through the induction of autophagy. The data presented in this guide highlight its potential to enhance the efficacy of radiotherapy, particularly in tumors that are resistant to apoptosis-mediated cell death. Further investigation into the detailed molecular crosstalk between the apoptotic and autophagic pathways following this compound treatment is warranted to fully elucidate its mechanism of action and to identify patient populations most likely to benefit from this combination therapy. Clinical trials are necessary to translate these promising preclinical findings into patient care.[1][2]
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 2. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the best markers for autophagy detection? [synapse.patsnap.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. mRNA and protein dataset of autophagy markers (LC3 and p62) in several cell lines - PMC [pmc.ncbi.nlm.nih.gov]
M867 as a Radiosensitizer in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical evidence supporting the use of M867, a selective and reversible caspase-3 inhibitor, as a radiosensitizer for the treatment of lung cancer. The data and methodologies presented are based on a key study in the field, offering a comprehensive resource for researchers and drug development professionals.
Core Concept: Shifting the Paradigm of Cell Death in Radiotherapy
Radiation therapy traditionally relies on inducing apoptosis, or programmed cell death, in cancer cells. However, many lung cancer cells exhibit resistance to apoptosis, a key factor in treatment failure.[1] The novel strategy presented here involves the inhibition of caspase-3, a critical effector in the apoptotic pathway, by this compound. Paradoxically, this inhibition does not lead to increased radioresistance. Instead, it enhances the cytotoxic effects of radiation by promoting an alternative form of cell death—autophagy—and by impacting the tumor microenvironment.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound as a radiosensitizer in non-small cell lung cancer (NSCLC).
Table 1: In Vitro Efficacy of this compound in H460 NSCLC Cells
| Parameter | Treatment Group | Result | p-value |
| Clonogenic Survival | 10 nM this compound + Radiation | Dose Enhancement Ratio (DER) = 1.27 | 0.007 |
| Apoptosis (Annexin-V Assay) | Radiation (20 Gy) | ~20% apoptotic cells | N/A |
| This compound (100 nM) + Radiation (20 Gy) | ~10% apoptotic cells (a 50% reduction) | <0.05 |
Table 2: In Vivo Efficacy of this compound in H460 Xenograft Model
| Parameter | Control | This compound Alone | Radiation Alone | This compound + Radiation | p-value (Combination vs. Radiation) |
| Tumor Growth Delay (days to 2 cm³) | ~16 | ~20 | 20 | 26 | <0.005 |
| Tumor Proliferation (Ki67 Index) | 92% | N/A | 33% | 15% | <0.001 |
| Apoptosis (TUNEL Staining) | N/A | N/A | 15% | 4.5% | <0.008 |
| Vascular Density (vessels/field) | 6.0 | N/A | 2.3 | 1.3 | <0.007 |
Table 3: In Vitro Angiogenesis (HUVEC Tubule Formation)
| Parameter | Control | This compound Alone | Radiation Alone | This compound + Radiation | p-value (Combination vs. Radiation) |
| Tubule Formation (tubules/field) | 13 | 9 | 5.7 | 1.7 | <0.001 |
Signaling Pathway: this compound-Induced Radiosensitization via Autophagy
The primary mechanism by which this compound enhances radiosensitivity is by inhibiting apoptosis and promoting autophagy. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits radiation-induced caspase-3, shunting cell death towards autophagy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony after treatment, assessing the long-term effect of this compound and radiation on cell viability.
Protocol:
-
Cell Seeding: Plate H460 NSCLC cells in 60-mm tissue culture dishes and allow them to adhere.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM) or vehicle control (DMSO) for 24 hours.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy) using a cesium-137 (B1233774) irradiator.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 8-10 days to allow for colony formation.
-
Fixing and Staining:
-
Remove the culture medium.
-
Fix the colonies with a 3:1 methanol (B129727) to acetic acid solution.
-
Stain the colonies with 0.5% crystal violet in methanol.
-
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and determine the Dose Enhancement Ratio (DER).
In Vivo H460 Xenograft Model
This model assesses the effect of this compound and radiation on tumor growth in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 H460 cells into the hind limb of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 0.25 cm³.
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, radiation alone, and this compound + radiation.
-
Drug Administration: Administer this compound (2 mg/kg) or vehicle via intraperitoneal injection daily for 7 consecutive days.
-
Irradiation: For the radiation groups, deliver a total of 10 Gy of radiation in 5 daily fractions of 2 Gy.
-
Tumor Measurement: Measure tumor volume three times a week using calipers.
-
Data Analysis: Calculate the tumor growth delay, defined as the time for tumors to reach a volume of 2 cm³.
Immunohistochemistry (IHC) for Ki67 and von Willebrand Factor (vWF)
IHC is used to visualize and quantify markers of cell proliferation (Ki67) and blood vessel density (vWF) within tumor tissue.
Protocol:
-
Tissue Preparation:
-
Excise tumors from the xenograft model at the end of the study.
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the paraffin-embedded tumors.
-
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using appropriate buffers and heat.
-
Antibody Incubation:
-
Incubate the sections with a primary antibody against Ki67 or vWF.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chromogenic substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Microscopy and Analysis:
-
Examine the slides under a microscope.
-
Quantify the percentage of Ki67-positive cells or the number of vWF-positive vessels per microscopic field.
-
TUNEL Staining for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Tissue Preparation: Prepare tumor tissue sections as described for IHC.
-
Permeabilization: Permeabilize the tissue sections to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
Incubate with an anti-BrdU antibody conjugated to a reporter enzyme.
-
Add a chromogenic substrate for visualization.
-
-
Counterstaining and Analysis: Counterstain with a nuclear stain and quantify the percentage of TUNEL-positive cells.
Experimental and Clinical Workflow
The preclinical findings for this compound suggest a clear path for further investigation and potential clinical application.
Caption: Preclinical success of this compound paves the way for clinical trials in lung cancer.
Conclusion and Future Directions
The data presented in this guide strongly support the potential of this compound as a radiosensitizer in lung cancer. By inhibiting caspase-3 and promoting autophagic cell death, this compound enhances the efficacy of radiation in preclinical models.[1] Furthermore, its anti-angiogenic effects contribute to a multi-faceted anti-tumor response.[1] These promising results warrant further investigation, including clinical trials, to evaluate the safety and efficacy of this combination therapy in patients with locally advanced lung cancer.[1] Future research should also explore the potential of this compound in other cancer types where apoptosis resistance is a significant clinical challenge.
References
The Caspase-3 Inhibitor M867: A Technical Guide to its Role in Caspase-Independent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
M867 is a selective and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. While initially explored for its potential to modulate apoptosis, compelling evidence has demonstrated that this compound can enhance cancer cell death, particularly in combination with radiotherapy, by shunting the cell death pathway from apoptosis to a caspase-independent mechanism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced caspase-independent cell death, with a focus on autophagy. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development in this area.
Introduction: The Rationale for Targeting Caspase-Independent Cell Death
Cancer cells often develop resistance to apoptosis-inducing therapies by upregulating anti-apoptotic proteins or acquiring mutations in key apoptotic effectors. This has spurred interest in therapeutic strategies that can bypass the apoptotic machinery and induce alternative forms of programmed cell death. Caspase-independent cell death pathways, such as autophagy, necroptosis, and ferroptosis, represent promising avenues for overcoming apoptosis resistance.
This compound emerges as a significant tool in this context. As a potent and selective inhibitor of caspase-3, it provides a mechanism to pharmacologically block the canonical apoptotic pathway, thereby unveiling and potentially potentiating alternative cell death routes. Studies have shown that in non-small cell lung cancer (NSCLC) models, the combination of this compound with ionizing radiation leads to a significant delay in tumor growth, not by enhancing apoptosis, but by promoting a caspase-independent form of cell death.[1][2][3]
This compound and the Induction of Autophagic Cell Death
The primary mechanism of caspase-independent cell death induced by this compound, particularly in the context of radiosensitization, is through the upregulation of autophagy.[1][2] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While it can be a pro-survival mechanism, excessive or sustained autophagy can lead to cell death.
The Molecular Mechanism of this compound-Induced Autophagy
Inhibition of caspase-3 by this compound is the initiating event that triggers the switch to autophagic cell death. Caspases, including caspase-3, are known to cleave and inactivate key autophagy-related proteins (Atgs), such as Beclin-1 and Atg5.[1][4] By inhibiting caspase-3, this compound prevents the degradation of these essential autophagic proteins, allowing for the initiation and progression of autophagy.
Key findings from studies on this compound's mechanism of action indicate that:
-
The radiosensitizing effect of this compound is validated in caspase-3/-7 double-knockout (DKO) mouse embryonic fibroblasts (MEFs), confirming that the effect is dependent on caspase inhibition.[1]
-
In these DKO cells, which are deficient in apoptosis, there is an elevated level of autophagic activity upon irradiation.[1]
-
The knockdown of essential autophagy proteins, Beclin-1 and Atg5 , in caspase DKO cells reverses the radiosensitizing effect, demonstrating that autophagy is the key driver of the enhanced cell death.[1]
-
Conversely, overexpression of Beclin-1 and Atg5 in caspase DKO cells leads to a significant increase in radiation-induced cell death.[1]
While the direct effect of this compound on the mTOR pathway, a central regulator of autophagy, has not been explicitly detailed in the available literature, the established role of caspase-3 in modulating autophagy regulators provides a strong mechanistic basis for this compound's action.
Signaling Pathway of this compound-Induced Autophagic Cell Death
The following diagram illustrates the proposed signaling pathway for this compound-induced caspase-independent cell death.
This compound and Other Forms of Caspase-Independent Cell Death
While autophagy is the primary documented mechanism for this compound-induced caspase-independent cell death, it is important to consider other pathways such as necroptosis and ferroptosis.
-
Necroptosis: This is a regulated form of necrosis that is dependent on the kinase activities of RIPK1 and RIPK3, and the pseudokinase MLKL. To date, there is no direct evidence in the scientific literature linking this compound to the activation of the RIPK1/RIPK3/MLKL pathway.
-
Ferroptosis: This is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. Key regulators of ferroptosis include GPX4. There is currently no published research that suggests this compound induces or sensitizes cells to ferroptosis.
Therefore, based on the available data, the core focus for the mechanism of action of this compound in promoting caspase-independent cell death remains on autophagy.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in H460 Non-Small Cell Lung Cancer Cells
| Parameter | Treatment | Result | p-value | Reference |
| Clonogenic Survival | This compound (10 nM) + Radiation | Dose Enhancement Ratio (DER) = 1.27 | p = 0.007 | [1] |
| Apoptosis (TUNEL assay) | Radiation alone | 15% apoptotic cells | p < 0.008 | [2] |
| This compound + Radiation | 4.5% apoptotic cells (two-thirds reduction) | [2] | ||
| Proliferation (Ki67 index) | Control | 92% proliferating cells | p < 0.001 | [2] |
| Radiation alone | 33% proliferating cells | [2] | ||
| This compound + Radiation | 15% proliferating cells (>5-fold reduction vs control) | [2] |
Table 2: In Vivo Efficacy of this compound in H460 Xenograft Mouse Model
| Parameter | Treatment Group | Result | p-value | Reference |
| Tumor Growth Delay | Radiation alone vs. This compound + Radiation | Significant tumor growth delay | Not specified | [1] |
| Tumor Vasculature | This compound + Radiation vs. Radiation alone | Dramatic decrease in tumor vasculature | Not specified | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound. These protocols are based on the descriptions in the primary literature and are intended as a guide for replication and further investigation.
Cell Culture
-
Cell Line: H460 (human non-small cell lung cancer)
-
Media: RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.
-
Cell Plating: H460 cells are trypsinized, counted, and seeded into 6-well plates at densities ranging from 200 to 5000 cells per well, depending on the radiation dose to be administered.
-
This compound Treatment: Cells are treated with the desired concentration of this compound (e.g., 1.4 to 10 nM) or vehicle control for 24 hours prior to irradiation.
-
Irradiation: Plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a suitable irradiator.
-
Colony Formation: Cells are incubated for 8-10 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated and normalized to the plating efficiency of the non-irradiated control. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
Western Blot Analysis for Autophagy Markers
This technique is used to detect and quantify specific proteins, such as those involved in autophagy.
-
Cell Lysis: Cells are treated with this compound and/or radiation, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against autophagy markers (e.g., anti-LC3, anti-Beclin-1, anti-Atg5) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Delay Studies
These studies assess the effect of this compound and radiation on tumor growth in a living organism.
-
Tumor Implantation: H460 cells are injected subcutaneously into the hind limb of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is typically administered via intraperitoneal injection, and radiation is delivered locally to the tumor.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and the time for tumors to reach a specific volume (tumor growth delay) is calculated.
Conclusion and Future Directions
This compound represents a valuable research tool and a potential therapeutic agent for overcoming apoptosis resistance in cancer. Its ability to selectively inhibit caspase-3 and promote autophagic cell death, particularly in combination with radiotherapy, offers a promising strategy for treating refractory tumors.
Future research should focus on:
-
Elucidating the precise molecular link between caspase-3 inhibition and the activation of the autophagy machinery, including the potential role of the mTOR pathway.
-
Investigating the efficacy of this compound in a broader range of cancer types and in combination with other therapeutic modalities.
-
Conducting preclinical studies to further evaluate the safety and therapeutic potential of this compound for clinical translation.
This technical guide provides a comprehensive overview of the current understanding of this compound and its role in caspase-independent cell death. The provided data, protocols, and pathway diagrams are intended to facilitate further research into this promising area of cancer therapy.
References
- 1. Crosstalk of the Caspase Family and Mammalian Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Autophagy upregulation by inhibitors of caspase-3 and mTOR enhances radiotherapy in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
M867 preclinical studies overview
An in-depth analysis of preclinical studies reveals M867 as a potent and reversible inhibitor of caspase-3, demonstrating significant potential as a radiosensitizer in non-small cell lung cancer (NSCLC) models.[1][2][3] By selectively targeting caspase-3, this compound paradoxically enhances the cytotoxic effects of ionizing radiation by shifting the mode of cell death from apoptosis to autophagy, while also impacting the tumor microenvironment.[2]
Mechanism of Action
This compound is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with an IC50 of 0.1 nM.[2] It is less potent against caspase-7, with an IC50 of 36 nM.[2] In the context of radiotherapy, this compound inhibits radiation-induced, caspase-3-mediated apoptosis.[2][4] This inhibition, however, does not lead to radioresistance. Instead, it enhances the killing of cancer cells by promoting an alternative cell death pathway, namely autophagy.[2] This shift is evidenced by the upregulation of autophagic markers like LC3-I/II and the dependence of radiosensitization on key autophagy proteins such as ATG5 and Beclin-1.[2] Furthermore, this process appears to be regulated by the suppression of the Akt/mTOR signaling pathway.[2]
Beyond its direct effects on tumor cells, this compound also exhibits anti-angiogenic properties. It reduces tumor vasculature and inhibits the formation of endothelial tubules, which likely contributes to the observed tumor growth delay in combination with radiation.[2]
Efficacy Data
In Vitro Studies
This compound demonstrated a significant ability to enhance the radiosensitivity of H460 human lung cancer cells. In clonogenic survival assays, a 10 nM concentration of this compound resulted in the greatest enhancement of radiosensitivity.[2] The compound also effectively inhibited apoptosis, with an IC50 of 80 nM for blocking Annexin V binding.[2][5] In endothelial cell models (HUVECs), this compound alone reduced tubule formation and significantly enhanced the anti-angiogenic effects of radiation.[2]
| Parameter | Cell Line | Condition | Value | Reference |
| Caspase-3 Inhibition | - | Enzymatic Assay | IC50 = 0.1 nM | [2] |
| Caspase-7 Inhibition | - | Enzymatic Assay | IC50 = 36 nM | [2] |
| Radiosensitization | H460 | 10 nM this compound + Radiation | DER = 1.27 | [2][3][6] |
| Apoptosis Inhibition | H460 | Annexin-V Assay | IC50 = 80 nM | [2][5] |
| Endothelial Tubule Formation | HUVEC | Control (No Treatment) | 13 tubules/field | [2][6] |
| This compound (5 nM) | 9 tubules/field | [2][6] | ||
| Radiation (3 Gy) | 5.7 tubules/field | [2][6] | ||
| This compound (5 nM) + Radiation (3 Gy) | 1.7 tubules/field | [2][6] |
DER: Dose Enhancement Ratio
In Vivo Studies
In a mouse xenograft model using H460 cells, the combination of this compound and radiation led to a significant delay in tumor growth compared to radiation alone.[2][3][6] This effect was accompanied by a marked reduction in tumor cell proliferation and vascular density within the tumor.[2][6] Importantly, studies in an orthotopic lung cancer model suggest that while this compound enhances tumor radiosensitivity, it may also have a radioprotective effect on normal lung tissue by inhibiting radiation-induced inflammation and apoptosis.[4]
| Parameter | Model | Treatment Group | Result | Reference |
| Tumor Growth Delay | H460 Xenograft | Radiation Alone | 20 days to reach 2 cm³ | [2][6] |
| (Subcutaneous) | This compound + Radiation | 26 days to reach 2 cm³ | [2][6] | |
| Tumor Proliferation | H460 Xenograft | Control | 92% Ki67-positive cells | [2][6] |
| (Subcutaneous) | Radiation Alone | 33% Ki67-positive cells | [2][6] | |
| This compound + Radiation | 15% Ki67-positive cells | [2][6] | ||
| Apoptosis in Tumor | H460 Xenograft | Radiation Alone | 15% TUNEL-positive cells | [2][6] |
| (Subcutaneous) | This compound + Radiation | 4.5% TUNEL-positive cells | [2][6] | |
| Vascular Density | H460 Xenograft | Control | 6 vessels/field | [2][6] |
| (Subcutaneous) | Radiation Alone | 2.3 vessels/field | [2][6] | |
| This compound + Radiation | 1.3 vessels/field | [2][6] | ||
| Tumor Growth Inhibition | H460-Luc2 | Control | 180-fold increase in BLI | [4] |
| (Orthotopic) | This compound Alone | 100-fold increase in BLI | [4] | |
| RT Alone | 30-fold increase in BLI | [4] | ||
| This compound + RT | 12-fold increase in BLI | [4] |
BLI: Bioluminescence Imaging
Experimental Protocols
Key In Vitro Assays
-
Clonogenic Survival Assay: H460 NSCLC cells were treated with this compound (1.4 to 10 nM) for 24 hours, followed by ionizing radiation. Colonies were stained and counted after 8 days to determine the dose enhancement ratio.[2][6]
-
Annexin-V Apoptosis Assay: H460 cells were pre-treated with 100 nM this compound for 2 hours and then irradiated with doses from 5 to 20 Gy. Apoptotic cells were quantified using an Annexin-V assay.[2][6]
-
Endothelial Tubule Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with 5 nM this compound and immediately irradiated with 3 Gy. Six hours later, cells were replated on Matrigel-coated plates. After 24 hours, the formation of capillary-like tubular structures was assessed by microscopy.[2][6]
-
Western Blotting: To investigate signaling pathways, protein lysates from treated cells (e.g., WT and Caspase 3/7 DKO MEFs) were analyzed for levels of phospho-Akt, phospho-S6, and LC3-I/II.[2][6]
Key In Vivo Models
-
Subcutaneous Xenograft Model: H460 lung cancer cells were injected subcutaneously into athymic nude mice. Once tumors reached an average volume of 0.25 cm³, mice were treated with this compound (2 mg/kg, i.p. daily for 7 days) and/or radiation (2 Gy daily for 5 consecutive days). Tumor growth was measured regularly to determine growth delay.[2][6]
-
Orthotopic Lung Cancer Model: H460-Luc2 cells, which express luciferase, were implanted into the lungs of mice. Tumor growth was monitored using bioluminescence imaging. This model was also used to assess the effects of treatment on normal lung tissue.[4]
-
Immunohistochemistry (IHC): Tumors and lung tissues were excised, fixed, and sectioned. Staining was performed for Ki67 (proliferation), TUNEL (apoptosis), von Willebrand Factor (vWF, vascular density), and phospho-Smad2/3 (inflammation/injury marker).[2][4]
Conclusion
Preclinical data strongly support the continued investigation of this compound as a novel radiosensitizing agent. Its unique mechanism of inhibiting apoptosis to promote autophagic cell death, combined with its anti-angiogenic effects, presents a promising strategy to enhance the efficacy of radiotherapy in lung cancer.[2][3] Furthermore, its potential to protect normal lung tissue from radiation-induced injury could significantly improve the therapeutic ratio of cancer treatment.[4] Clinical trials are warranted to validate these promising preclinical findings in patients with locally advanced lung cancer.[2][3][6]
References
- 1. Novel pyrazinone mono-amides as potent and reversible caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
A Technical Guide to the Anti-Angiogenic Effects of M867 in Tumors
Disclaimer: Information regarding a specific molecule designated "M867" is not available in the public domain. This document serves as a technical guide to the general principles of anti-angiogenic effects in tumors, using "this compound" as a placeholder for a representative anti-angiogenic agent. The data and experimental protocols are illustrative examples based on established anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2][3] Solid tumors, beyond a few millimeters in size, require a dedicated blood supply to receive oxygen and nutrients and to remove metabolic waste.[2] Tumors stimulate angiogenesis by releasing signaling molecules, such as Vascular Endothelial Growth Factor (VEGF), which activate endothelial cells lining blood vessels.[2][4] Anti-angiogenic therapies aim to inhibit this process, thereby starving the tumor and impeding its growth.[2][4] This guide provides an in-depth overview of the anti-angiogenic effects and mechanisms of a representative therapeutic agent, this compound, in the context of cancer treatment.
Core Mechanism of Action
This compound is a potent inhibitor of tumor angiogenesis, primarily targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3][5][6] This pathway is a central regulator of angiogenesis.[3][6] In many tumors, hypoxia (low oxygen) triggers the stabilization of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that upregulates the expression of pro-angiogenic factors, including VEGF.[6][7]
VEGF-A, a key isoform, binds to its receptor, VEGFR-2, on endothelial cells.[3] This binding event initiates a downstream signaling cascade involving the activation of multiple pathways, such as the PI3K/Akt/mTOR and ERK/p38 MAPK pathways.[8][9] These signaling events ultimately lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor.[1][10]
This compound is designed to interfere with this process, potentially by directly neutralizing VEGF-A, blocking the VEGF-A/VEGFR-2 interaction, or inhibiting the intracellular tyrosine kinase activity of VEGFR-2.
Quantitative Analysis of Anti-Angiogenic Efficacy
The anti-angiogenic and anti-tumor effects of this compound are quantified through a series of in vitro and in vivo assays. The following tables summarize representative data for a hypothetical anti-angiogenic agent like this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value |
| Endothelial Cell Proliferation | HUVEC | IC50 | 50 nM |
| Endothelial Cell Migration | HUVEC | IC50 | 75 nM |
| Tube Formation Assay | HUVEC on Matrigel | % Inhibition at 100 nM | 85% |
| VEGFR-2 Kinase Inhibition | Biochemical Assay | IC50 | 10 nM |
IC50: Half-maximal inhibitory concentration. HUVEC: Human Umbilical Vein Endothelial Cells.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (e.g., Human Colorectal Cancer)
| Treatment Group | Dose & Schedule | Tumor Volume Reduction (%) | Microvessel Density (vessels/mm²) |
| Vehicle Control | - | 0% | 150 ± 20 |
| This compound | 10 mg/kg, daily | 65% | 50 ± 10 |
| This compound | 25 mg/kg, daily | 80% | 30 ± 8 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an anti-angiogenic compound's efficacy. Below are protocols for key experiments.
1. Endothelial Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of endothelial cells.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well in endothelial growth medium.
-
After 24 hours, the medium is replaced with a basal medium containing varying concentrations of this compound.
-
VEGF (e.g., 20 ng/mL) is added to stimulate proliferation in all wells except for the negative control.
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or by quantifying DNA synthesis using BrdU incorporation.
-
The IC50 value is calculated from the dose-response curve.
-
2. Tube Formation Assay
-
Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
A 96-well plate is coated with Matrigel, which is allowed to solidify at 37°C.
-
HUVECs are pre-incubated with different concentrations of this compound for 1 hour.
-
The treated cells are then seeded onto the Matrigel-coated plate.
-
The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.
-
The formation of these structures is visualized using a microscope and quantified by measuring the total tube length or the number of branch points using image analysis software.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human tumor cells (e.g., 5 x 10^6 cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
The mice are then randomized into treatment and control groups.
-
This compound is administered to the treatment groups at various doses and schedules (e.g., daily intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
At the end of the study, the tumors are excised, weighed, and processed for histological analysis.
-
Immunohistochemistry is performed on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to determine microvessel density.
-
Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
References
- 1. Decoding Tumor Angiogenesis for Therapeutic Advancements: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Angiogenesis: Insights and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of M867 in H460 Non-Small Cell Lung Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of M867, a novel caspase inhibitor, in the context of H460 non-small cell lung cancer cells. The document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and pathway diagrams to support further research and development in this area.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. A key challenge in treatment is radioresistance. Recent therapeutic strategies have explored the modulation of apoptosis, the programmed cell death pathway, to enhance the efficacy of conventional treatments like radiotherapy. This compound is a potent, reversible, and selective inhibitor of caspase-3 and, to a lesser extent, caspase-7, key executioner enzymes in the apoptotic cascade.[1][2] This guide focuses on the validation of caspases as the target of this compound in H460 cells and the consequential cellular effects, particularly in combination with ionizing radiation.
This compound Mechanism of Action in H460 Cells
This compound enhances the radiosensitivity of H460 lung cancer cells by inhibiting its primary targets, caspase-3 and caspase-7.[3] While seemingly counterintuitive to inhibit apoptosis to enhance cancer cell killing, studies suggest that in the context of radiation, this compound's inhibition of caspases shunts the cell death mechanism towards autophagy, a process that can contribute to increased overall cell death.[1][4] The combination of this compound and ionizing radiation leads to a significant reduction in tumor cell survival and proliferation.[1][4]
Signaling Pathway of this compound in Combination with Radiation
The following diagram illustrates the proposed signaling pathway for this compound's action in H460 cells when combined with ionizing radiation.
Caption: Proposed mechanism of this compound in radiosensitizing H460 cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of this compound in H460 cells.
Table 1: In Vitro Efficacy of this compound in H460 Cells
| Parameter | Condition | Value | Reference |
| IC₅₀ (Caspase-3) | This compound | 0.0001 µM | [1][2] |
| IC₅₀ (Caspase-7) | This compound | 0.036 µM | [1][2] |
| Clonogenic Survival (DER) | 10 nM this compound + Radiation | 1.27 | [1][2] |
| Apoptosis Inhibition | 100 nM this compound | ~50% reduction | [3] |
Table 2: In Vivo and Mechanistic Effects of this compound with Radiation in H460 Xenografts
| Parameter | Condition | Outcome | Reference |
| Tumor Growth | This compound (2mg/kg) + Radiation | Significant delay | [1] |
| Tumor Proliferation (Ki67) | This compound + Radiation | >5-fold reduction | [1][4] |
| Tumor Vasculature | This compound + Radiation | Dramatic decrease | [1][4] |
Experimental Workflow for this compound Target Validation
A logical workflow for validating the target of this compound in H460 cells is depicted below.
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
H460 Cell Culture
-
Cell Line: NCI-H460 (ATCC® HTB-177™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Clonogenic Survival Assay
-
Cell Seeding: Plate H460 cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.4 nM to 10 nM) for 24 hours.[3] A vehicle control (DMSO) should be included.
-
Irradiation: Following this compound treatment, irradiate the plates with different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh growth medium. Incubate the plates for 8-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
Annexin V Apoptosis Assay
-
Cell Seeding and Treatment: Seed H460 cells in 6-well plates and treat with this compound (e.g., 100 nM for 2 hours) followed by irradiation (e.g., 5, 10, or 20 Gy).[1][3]
-
Cell Harvesting: After the desired treatment period (e.g., 24-48 hours), harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Apoptosis and Autophagy Markers
-
Protein Extraction: Treat H460 cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, LC3B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
In Vivo H460 Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of H460 cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration: Administer this compound (e.g., 2 mg/kg, i.p., daily) and localized radiation (e.g., 2 Gy/day for 5 days).[1]
-
Tumor Monitoring: Measure tumor volume with calipers regularly. Monitor the body weight and overall health of the mice.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors reach the predetermined endpoint. Excise the tumors for further analysis.
-
Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and section. Perform immunohistochemical staining for Ki67 (proliferation marker) and von Willebrand factor (vWF, endothelial cell marker) to assess tumor proliferation and vascularity, respectively.
Conclusion
The available data strongly support the validation of caspase-3 and caspase-7 as the primary targets of this compound in H460 non-small cell lung cancer cells. The inhibition of these caspases by this compound, particularly in combination with ionizing radiation, leads to a significant reduction in cell survival and tumor growth. This effect is mediated, at least in part, by a switch from apoptotic to autophagic cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and similar agents in the treatment of NSCLC. Future clinical trials will be necessary to ascertain the efficacy of this combination therapy in patients with locally advanced lung cancer.[4]
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
M867: A Potent Caspase-3 Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of M867 against caspase-3, a critical executioner enzyme in the apoptotic pathway. The document details the quantitative inhibition constants (Ki and IC50), outlines the experimental methodologies for their determination, and visualizes the relevant biological pathways.
Quantitative Inhibition Data
This compound is a potent and selective, reversible inhibitor of caspase-3.[1] Its inhibitory activity has been quantified by determining its half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Ki) for caspase-3.
| Parameter | Value | Reference |
| Ki | 0.7 nM | [1] |
| IC50 | 1.4 nM | [1] |
| IC50 | 0.1 nM (0.0001 µM) | [2][3] |
Note: The discrepancy in IC50 values may arise from different experimental conditions, such as substrate concentration and enzyme source.
Caspase-3 Signaling Pathway
Caspase-3 is a key effector caspase that, once activated, orchestrates the dismantling of the cell during apoptosis. Its activation is a tightly regulated process initiated by two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caspase-3 Activation Cascade
The following diagram illustrates the convergence of the extrinsic and intrinsic pathways on the activation of caspase-3.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Protocols
The determination of Ki and IC50 values for caspase inhibitors like this compound typically involves in vitro enzymatic assays. Below are representative protocols for these determinations.
IC50 Determination for this compound against Caspase-3
The IC50 value is determined by measuring the activity of caspase-3 in the presence of a range of this compound concentrations.
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 of this compound.
Methodology:
-
Reagents and Materials:
-
Recombinant human caspase-3
-
This compound (stock solution in DMSO, serially diluted)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Assay buffer (e.g., HEPES or PIPES buffer containing DTT, EDTA, and CHAPS)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant caspase-3 to each well.
-
Add the serially diluted this compound to the respective wells. Include a control with no inhibitor (100% activity) and a blank with no enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the initial reaction rates (velocities) from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Ki Determination for this compound
The Ki (inhibition constant) is a more absolute measure of inhibitor potency and is determined by measuring the effect of the inhibitor on the enzyme kinetics at various substrate concentrations.
Methodology:
-
Reagents and Materials: Same as for IC50 determination.
-
Procedure:
-
Perform a series of caspase-3 activity assays with varying concentrations of the substrate (e.g., Ac-DEVD-AMC).
-
Repeat these assays in the presence of several fixed concentrations of this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using enzyme kinetic models, such as a Lineweaver-Burk or Michaelis-Menten plot.
-
The Ki value can be determined by analyzing the changes in the apparent Km and/or Vmax in the presence of the inhibitor. For a competitive inhibitor, the Ki can be calculated from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Conclusion
This compound is a highly potent, reversible inhibitor of caspase-3. Its low nanomolar Ki and IC50 values indicate strong binding and efficient inhibition of the enzyme's activity. The methodologies outlined provide a framework for the in vitro characterization of this compound and other caspase-3 inhibitors, which are valuable tools for studying the role of apoptosis in various physiological and pathological conditions and for the development of novel therapeutics. The intricate regulation of the caspase-3 signaling pathway underscores the importance of developing selective inhibitors like this compound to modulate apoptotic processes with precision.
References
Methodological & Application
Application Notes and Protocols for M867 in H460 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
M867 is a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1] In the context of non-small cell lung cancer (NSCLC) cell line H460, this compound has been shown to paradoxically enhance cell death when used in combination with ionizing radiation. This effect is attributed to the inhibition of apoptosis, which consequently promotes an alternative cell death mechanism, autophagy.[2][3] These application notes provide detailed protocols for the in vitro use of this compound with H460 cells, covering cell culture, and key assays to assess its biological effects.
H460 Cell Line: General Information and Culture Conditions
The NCI-H460 cell line was established from the pleural fluid of a male patient with large cell lung cancer. These cells are adherent and exhibit an epithelial morphology.
| Parameter | Description |
| Growth Medium | RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Doubling Time | Approximately 17-33 hours. |
| Culture Conditions | 37°C in a humidified atmosphere with 5% CO2. |
| Subculture | Passage cells at 70-80% confluency. Recommended split ratio is 1:3 to 1:8. |
| Cryopreservation | Freeze in complete growth medium supplemented with 5-10% DMSO. |
Experimental Protocols
H460 Cell Culture Protocol
1.1. Thawing Cryopreserved H460 Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C with 5% CO2. Change the medium the following day.
1.2. Subculturing H460 Cells
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA or Accutase) and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the dissociation reagent by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at the desired density (e.g., a 1:3 to 1:8 split ratio).
This compound Treatment Protocol
This compound can be dissolved in DMSO to prepare a stock solution. Further dilutions should be made in culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration) should always be included in experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Seed H460 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) and/or in combination with radiation.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, a measure of long-term survival.
-
Seed H460 cells in 6-well plates at a low density (e.g., 200-1000 cells/well), depending on the expected survival rate.
-
Allow cells to attach overnight.
-
Treat cells with this compound (e.g., 1.4 nM to 10 nM) for 24 hours.[1][4][5]
-
For combination treatments, irradiate the cells with desired doses of ionizing radiation.
-
Replace the treatment medium with fresh complete growth medium.
-
Incubate for 8-10 days, allowing colonies to form.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Seed H460 cells in 6-well plates and allow them to attach.
-
Treat cells with this compound (e.g., 100 nM for 2 hours) with or without radiation.[1][4][5]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in protein expression, such as the cleavage of caspase-3 and the expression of autophagy markers (e.g., LC3-II, Beclin-1).
-
Seed H460 cells and treat as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, LC3, Beclin-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
| Assay | This compound Concentration | Treatment Duration | Key Findings in H460 Cells |
| Clonogenic Survival | 1.4 - 10 nM | 24 hours | Dose-dependent decrease in survival, enhanced radiosensitivity.[1][4][5] |
| Apoptosis (Annexin V) | 100 nM | 2 hours | Inhibition of radiation-induced apoptosis.[1][4][5] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits caspase-3, blocking apoptosis and promoting autophagic cell death in H460 cells, especially when combined with radiation.
Caption: General experimental workflow for studying the effects of this compound on H460 cells.
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy upregulation by inhibitors of caspase-3 and mTOR enhances radiotherapy in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
Application Notes and Protocols for M867 in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M867 is a novel, reversible, and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic cell death pathway.[1][2][3] While apoptosis is a primary mechanism of cell death induced by ionizing radiation, studies have revealed that inhibiting this pathway can paradoxically enhance the radiosensitivity of certain cancer cells, particularly non-small cell lung cancer (NSCLC).[1][2][4] this compound, in combination with radiotherapy, has demonstrated significant potential in preclinical models to delay tumor growth and enhance the cytotoxic effects of radiation.[1][2][3] These application notes provide a comprehensive overview of the administration of this compound for radiosensitization studies, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action
The primary mechanism of this compound-mediated radiosensitization involves the inhibition of caspase-3 dependent apoptosis.[1][4][5] This inhibition leads to a cellular shift towards alternative cell death pathways, most notably autophagy.[1][2][3] The enhanced autophagic cell death contributes to the increased cytotoxicity observed when this compound is combined with ionizing radiation.
Furthermore, this compound has been shown to impact the tumor microenvironment. Combination therapy with this compound and radiation leads to a significant decrease in tumor vasculature.[1][2] This anti-angiogenic effect, coupled with a reduction in tumor cell proliferation, further contributes to the overall tumor growth delay.[1][2] Interestingly, while enhancing tumor cell radiosensitivity, this compound has also been suggested to have a radioprotective effect on normal lung parenchyma, potentially increasing the therapeutic ratio of radiotherapy.[4][5]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound as a radiosensitizer.
Table 1: In Vitro Radiosensitization Effect of this compound on H460 Lung Cancer Cells
| Treatment | Dose Enhancement Ratio (DER) | p-value | Reference |
| This compound | 1.27 | 0.007 | [1][2][3] |
Table 2: In Vivo Tumor Growth Inhibition in H460 Xenograft Model
| Treatment Group | Outcome | p-value | Reference |
| This compound + Radiation Therapy (RT) | Significant tumor growth inhibition compared to either treatment alone | 0.02 | [4][5] |
Table 3: Effect of this compound and Radiation on Tumor Proliferation and Apoptosis in H460 Xenografts
| Treatment Group | Ki-67 Index (Proliferation) | Apoptosis (TUNEL) | Reference |
| This compound + RT | >5-fold reduction | Decreased caspase-dependent apoptosis relative to RT alone | [1][2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's radiosensitizing effects.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment, providing a measure of cell reproductive integrity.
Materials:
-
H460 non-small cell lung cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
This compound
-
Irradiator (e.g., X-ray source)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Plate H460 cells into 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for a specified period (e.g., 2 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction as a function of radiation dose to generate survival curves.
In Vivo Tumor Xenograft Model for Radiosensitization
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound and radiation.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
H460 cells
-
Matrigel (optional, can be mixed with cells to improve tumor take rate)
-
This compound solution for injection (and vehicle control)
-
Irradiator with appropriate shielding for targeted tumor irradiation
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of H460 cells (e.g., 1 x 10^6 cells in 100 µL of PBS or a PBS/Matrigel mixture) into the hind limb of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~0.25 cm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Randomize mice into the following treatment groups:
-
Vehicle Control
-
This compound alone
-
Vehicle + Radiation
-
This compound + Radiation
-
-
This compound Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Irradiation: At a specified time after this compound administration, irradiate the tumors with the planned radiation dose and fractionation schedule. The rest of the mouse should be shielded.
-
Tumor Growth and Body Weight Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the experiment to assess treatment efficacy and toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can then be excised for further analysis.
Immunohistochemistry (IHC) for von Willebrand Factor (vWF) and Ki-67
This protocol outlines the staining of tumor sections to assess tumor vasculature (vWF) and proliferation (Ki-67).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-vWF and anti-Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-vWF or anti-Ki-67) at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Chromogen Development: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Image Analysis: Capture images using a light microscope and quantify the staining for vWF (e.g., microvessel density) and Ki-67 (e.g., percentage of positive nuclei).
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
FFPE tumor sections
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescent-conjugated antibody (if using indirect detection) or direct fluorescent label
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration: Prepare the tissue sections as described for IHC.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Detection:
-
For indirect methods, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
For direct methods, the incorporated nucleotide is already fluorescent.
-
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Analysis: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Matrigel In Vitro Angiogenesis Assay
This assay assesses the ability of endothelial cells to form tube-like structures on a Matrigel matrix, an in vitro measure of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
96-well plates
-
This compound
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Image Analysis: Capture images of the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Visualizations
Caption: Proposed mechanism of this compound-mediated radiosensitization.
References
- 1. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenic Matrigel assay in vitro [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. nextgen-protocols.org [nextgen-protocols.org]
Application Note: Clonogenic Survival Assay for Evaluating the Radiosensitizing Effects of M867, a Selective Caspase-3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The clonogenic survival assay is a gold-standard in vitro method used to assess the long-term reproductive viability of a single cell after exposure to cytotoxic agents such as radiation or chemotherapeutic drugs.[1][2] This assay is crucial in cancer research for determining the efficacy of novel anti-cancer therapies. M867 is a potent and selective reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][3] While apoptosis is a common mode of cell death induced by radiation, its inhibition can sometimes lead to alternative cell death pathways, such as autophagy, and paradoxically enhance the sensitivity of cancer cells to radiation.[1][2] This application note provides a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing potential of this compound on the human non-small cell lung cancer (NSCLC) cell line, H460.[1][4]
Principle of the Assay
The clonogenic assay measures the ability of a single cell to proliferate and form a colony, which is typically defined as a cluster of at least 50 cells.[5] By comparing the number of colonies formed by treated cells to untreated control cells, the surviving fraction can be calculated. This provides a quantitative measure of the effect of the treatment on the long-term survival of the cell population. When evaluating a potential radiosensitizer like this compound, the assay is performed with and without the compound in combination with varying doses of ionizing radiation. An increase in cell killing (i.e., a lower surviving fraction) in the presence of this compound compared to radiation alone indicates a radiosensitizing effect.
Data Presentation
The following table summarizes representative quantitative data from a clonogenic survival assay evaluating the radiosensitizing effect of this compound on H460 cells.
| Radiation Dose (Gy) | Treatment | Surviving Fraction (SF) | Dose Enhancement Ratio (DER) at SF=0.1 |
| 0 | Control (Vehicle) | 1.00 | |
| 2 | Control (Vehicle) | 0.60 | |
| 4 | Control (Vehicle) | 0.25 | |
| 6 | Control (Vehicle) | 0.08 | |
| 8 | Control (Vehicle) | 0.02 | |
| 0 | This compound (10 nM) | 0.95 | |
| 2 | This compound (10 nM) | 0.45 | |
| 4 | This compound (10 nM) | 0.10 | |
| 6 | This compound (10 nM) | 0.02 | |
| 8 | This compound (10 nM) | 0.005 | |
| 1.27 |
Note: The data presented are hypothetical but are based on the reported radiosensitizing effect of this compound on H460 cells, where a Dose Enhancement Ratio (DER) of 1.27 was observed.[1][2] The DER is calculated as the ratio of the radiation dose required to achieve a certain surviving fraction (e.g., 0.1) without the drug to the dose required for the same survival level with the drug.[6]
Experimental Protocols
This protocol details the methodology for conducting a clonogenic survival assay with the H460 non-small cell lung cancer cell line to assess the radiosensitizing effects of the caspase-3 inhibitor, this compound.
Materials and Reagents
-
H460 human non-small cell lung cancer cell line
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixation solution: 10% buffered formalin or a mixture of methanol (B129727) and acetic acid (3:1)
-
Staining solution: 0.5% crystal violet in methanol
Procedure
-
Cell Culture and Seeding:
-
Culture H460 cells in complete growth medium in a 37°C incubator with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Prepare a single-cell suspension in complete growth medium.
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the expected survival rate at different radiation doses to ensure the formation of a countable number of colonies (50-150) per well. A suggested plating density is provided in the table below.
-
| Radiation Dose (Gy) | Number of Cells to Seed per Well |
| 0 | 200 |
| 2 | 400 |
| 4 | 800 |
| 6 | 2000 |
| 8 | 5000 |
-
Treatment with this compound and Irradiation:
-
Allow the cells to attach overnight in the incubator.
-
For the treatment groups, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 nM).[1] For the control groups, use medium with the equivalent concentration of the vehicle (DMSO).
-
Incubate the plates for a predetermined time (e.g., 24 hours) before irradiation.[2]
-
Irradiate the plates with the specified doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Return the plates to the incubator.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.[5] The incubation time may need to be optimized based on the growth rate of the H460 cells.
-
Monitor the plates periodically to check for colony growth.
-
-
Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = Number of colonies formed / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the radiation dose for both the control and this compound-treated groups on a semi-log plot.
-
Determine the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF = 0.1) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the this compound-treated group.[6]
-
Mandatory Visualization
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Lung Cell NCI-H460-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Time-course analysis of DNA damage response-related genes after in vitro radiation in H460 and H1229 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TUNEL Assay for Apoptosis Detection Following M867 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and elimination of damaged cells.[1] A key biochemical hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and robust method for detecting this DNA fragmentation, a characteristic of late-stage apoptosis.[3][4] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of labeled deoxynucleotides (typically dUTPs) onto the 3'-hydroxyl (3'-OH) termini of DNA strand breaks.[4] These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.[5]
M867 is identified as a selective inhibitor of caspase-3, a key executioner caspase in the apoptotic cascade.[6][7] Interestingly, studies have shown that in combination with radiation, this compound can enhance tumor cell death, suggesting the induction of a caspase-independent apoptotic pathway or other forms of programmed cell death.[6][8] Therefore, the TUNEL assay is a valuable tool to assess the overall level of DNA fragmentation and apoptosis induced by this compound, alone or in combination with other treatments, independent of the specific caspase pathway involved.
These application notes provide a comprehensive overview and detailed protocols for utilizing the TUNEL assay to quantify apoptosis in cells treated with this compound.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of DNA strand breaks.[9] In apoptotic cells, DNA is cleaved into numerous fragments, generating a high number of 3'-OH ends.[2] The TdT enzyme specifically recognizes and adds labeled dUTPs to these ends.[9] The incorporated labeled dUTPs can be directly fluorescently tagged or contain a reporter molecule (like biotin (B1667282) or BrdU) that can be detected by a secondary reagent (like streptavidin-conjugate or an anti-BrdU antibody) linked to a fluorophore or an enzyme for colorimetric detection. This allows for the specific visualization and quantification of apoptotic cells within a cell population or tissue section.[3]
Data Presentation
The following tables present representative quantitative data on apoptosis as measured by the TUNEL assay following this compound treatment, often in combination with radiation, as described in preclinical studies.
Table 1: Effect of this compound and Radiation on Apoptosis in NSCLC Tumors
| Treatment Group | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| Control | 5.4% ± 1.2% |
| This compound alone | 4.6% ± 1.0% |
| Radiation Therapy (RT) alone | 26.6% ± 3.5% |
| This compound + RT | 48.4% ± 4.1% |
Note: This data is representative and based on findings demonstrating that the combination of this compound and radiation significantly increases the percentage of apoptotic cells in a non-small cell lung carcinoma (NSCLC) model compared to either treatment alone.[6]
Table 2: Apoptosis in H460 Xenograft Tumors after this compound and Radiation
| Treatment Group | Percentage of Apoptotic Cells (TUNEL Assay) |
| Control | Not specified |
| This compound alone | Not specified |
| Radiation alone | 15% |
| This compound + Radiation | 4.5% |
Note: This data, from a separate study, intriguingly shows a reduction in TUNEL-positive cells with combination therapy, despite a significant tumor growth delay.[7] This highlights that this compound's effects can be complex and may also involve other cell death mechanisms like autophagy.[7][10]
Experimental Protocols
This section provides detailed protocols for performing a fluorescent TUNEL assay on adherent cells treated with this compound.
Materials and Reagents
-
Adherent cells cultured on sterile glass coverslips in a multi-well plate
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI - 4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow
Caption: Workflow for TUNEL Assay.
Step-by-Step Protocol
-
Cell Seeding and Treatment: a. Seed cells at an appropriate density on sterile glass coverslips placed in the wells of a multi-well plate and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound for the intended duration. Include a vehicle-treated control group.[11] c. Controls:
- Positive Control: Treat a separate set of cells with DNase I (1-10 µg/mL) for 10-30 minutes at room temperature before the permeabilization step to induce non-specific DNA breaks.[12] This confirms that the assay reagents and procedure are working correctly.
- Negative Control: Prepare a sample that undergoes the entire staining procedure but without the addition of the TdT enzyme in the TUNEL reaction mixture.[12] This helps to assess the level of background fluorescence.
-
Fixation: a. Gently aspirate the culture medium from the wells. b. Wash the cells twice with PBS. c. Add enough Fixation Solution (4% paraformaldehyde in PBS) to cover the cells and incubate for 15-30 minutes at room temperature.[11]
-
Permeabilization: a. Aspirate the fixation solution and wash the cells twice with PBS. b. Add Permeabilization Solution (0.25% Triton™ X-100 in PBS) to each well and incubate for 5-20 minutes at room temperature.[13] c. Wash the cells twice with PBS to remove the detergent.
-
TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by mixing the TdT enzyme with the reaction buffer containing the fluorescently labeled dUTPs.[12] b. Remove the PBS from the wells and add the TUNEL reaction mixture to the cells, ensuring the entire surface of the coverslip is covered. c. Incubate the plate in a dark, humidified chamber for 60 minutes at 37°C.[12][14]
-
Washing: a. Aspirate the TUNEL reaction mixture. b. Wash the cells three times with PBS for 5 minutes each to remove any unincorporated labeled nucleotides.[12]
-
Nuclear Counterstaining: a. Incubate the cells with a nuclear counterstain solution, such as DAPI, for 5-15 minutes at room temperature, protected from light.[11] b. Wash the cells twice with PBS.
-
Mounting and Visualization: a. Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium. b. Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore (for TUNEL signal) and DAPI (for total nuclei).[12] TUNEL-positive cells will exhibit bright nuclear fluorescence.
Quantitative Analysis
The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei and dividing it by the total number of nuclei (visualized by DAPI staining), then multiplying by 100.[12][15] For a more robust analysis, at least three different fields of view should be counted for each experimental condition, and the experiment should be repeated multiple times.
Signaling Pathway
This compound is known to inhibit caspase-3, a key executioner caspase in both the intrinsic and extrinsic apoptotic pathways.[6][7] However, the observation that this compound can enhance cell death in combination with other stimuli suggests the involvement of caspase-independent pathways leading to DNA fragmentation.
Caption: Apoptotic pathways and this compound.
Troubleshooting
Table 3: Common Issues and Solutions in TUNEL Assays
| Issue | Possible Cause(s) | Solution(s) |
| High Background Staining | - Incomplete washing- Excessive TdT enzyme concentration- Endogenous biotin (if using biotin-streptavidin detection) | - Increase the number and duration of wash steps.- Optimize the TdT enzyme concentration.- Include a biotin blocking step in the protocol. |
| Weak or No Signal in Positive Control | - Inactive TdT enzyme- Insufficient permeabilization- Incorrect filter set on the microscope | - Use a fresh batch of TdT enzyme.- Optimize permeabilization time and/or detergent concentration.- Ensure the correct filters for the fluorophore are being used. |
| False Positives (TUNEL staining in non-apoptotic cells) | - DNA damage from other sources (e.g., necrosis, cell proliferation)- Over-fixation of samples | - Correlate TUNEL staining with morphological changes characteristic of apoptosis.- Optimize fixation time and paraformaldehyde concentration.[4][16] |
Conclusion
The TUNEL assay is a powerful and versatile method for detecting and quantifying apoptosis by identifying DNA fragmentation.[3] When investigating the effects of compounds like this compound, which may modulate apoptosis through complex mechanisms, the TUNEL assay provides a direct measure of this key apoptotic hallmark. By following the detailed protocols and considering the potential variables, researchers can obtain reliable and reproducible data to elucidate the apoptotic response to this compound treatment in various experimental models.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. TUNEL Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 8. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
Application Notes: Detection of Apoptosis Marker Cleaved Caspase-3 by Western Blot
References
- 1. Anti-Cleaved-Caspase-3 p17 (D175) Antibody (A35757) [antibodies.com]
- 2. Caspase-3 (3G2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-Caspase 3 (cleaved Asp175) Antibody (A94479) | Antibodies.com [antibodies.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Anti-Caspase-3 Antibodies: Novus Biologicals [novusbio.com]
- 6. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for M867 in In Vivo Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M867 is a novel and selective, reversible inhibitor of caspase-3. In preclinical studies, it has demonstrated potential as a radiosensitizer for the treatment of non-small cell lung cancer (NSCLC). These application notes provide a comprehensive overview of the in vivo administration of this compound in lung cancer models, detailing dosage, efficacy, and relevant experimental protocols. The information is compiled from published research to guide the design of new in vivo studies.
Mechanism of Action
This compound enhances the therapeutic effect of ionizing radiation through a multi-faceted mechanism. By inhibiting caspase-3, a key executioner of apoptosis, this compound paradoxically leads to increased cancer cell death when combined with radiation.[1][2] This is attributed to the induction of an alternative cell death pathway, autophagy.[1][2] Furthermore, this compound exhibits anti-angiogenic properties, reducing tumor vasculature and further impeding tumor growth.[1][2] In combination with radiation, this compound has been shown to significantly delay tumor growth and reduce tumor cell proliferation.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in lung cancer models.
Table 1: this compound In Vivo Dosage and Administration
| Parameter | Details | Reference |
| Drug | This compound (selective caspase-3 inhibitor) | [1][2] |
| Animal Model | Athymic nude mice (nu/nu), 5-6 weeks old | [1][2] |
| Cancer Cell Line | Human H460 non-small cell lung cancer cells | [1][2] |
| Xenograft Type | Subcutaneous (hind limb flank) or Orthotopic (mediastinum) | [1][2][3] |
| Dosage | 2 mg/kg | [1][2] |
| Administration | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Daily | [1][2] |
| Duration | 7 consecutive days | [1][2] |
| Vehicle | DMSO | [1][2] |
Table 2: Efficacy of this compound in Combination with Radiation in H460 Xenograft Model
| Parameter | Control | This compound Alone | Radiation Alone | This compound + Radiation | Reference |
| Tumor Growth Delay (days to reach 2 cm³) | - | - | 20 days | 26 days (p<0.005 vs. radiation alone) | [4] |
| Tumor Proliferation (Ki67 index) | - | - | - | >5-fold reduction compared to other groups | [1][2] |
| Apoptosis (TUNEL staining) | Baseline | No significant change | Increased | Increased total apoptosis (caspase-independent) | [3][5] |
| Caspase-3 Activation (cleaved caspase-3) | 5.4% | 4.6% | 25.0% | 16.9% (p<0.01 vs. radiation alone) | [5] |
| Tumor Vasculature (vWF staining) | - | - | - | Dramatic decrease | [1][2] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
H460 Xenograft Mouse Model
a. Cell Culture and Preparation
-
Culture human H460 non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.
b. Tumor Implantation
-
Use female athymic nude mice (nu/nu), 5-6 weeks of age.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
For subcutaneous model: Inject 50 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the left posterior flank of each mouse using a 27.5-gauge needle.[1][2]
-
For orthotopic model: Surgically implant H460-Luc2 cells into the mediastinum.[3][5]
-
Monitor the animals for tumor growth.
This compound Administration and Radiation Treatment
-
Allow tumors to grow to an average volume of approximately 0.25 cm³.[1][2]
-
Randomly assign mice to the following treatment groups (n=5 per group):
-
Vehicle control (DMSO, i.p., daily for 7 days)
-
This compound (2 mg/kg in DMSO, i.p., daily for 7 days)
-
Vehicle + Radiation
-
This compound + Radiation
-
-
For radiation treatment, administer a daily dose of 2 Gy for 5 consecutive days.[4]
-
Administer this compound or vehicle one hour prior to each radiation treatment.[4]
Tumor Growth Assessment and Endpoint
-
Measure tumor dimensions (length and width) with digital calipers every other day.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The experimental endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2.5-3.0 cm³).[4]
-
At the endpoint, euthanize the mice and excise the tumors for further analysis.
Immunohistochemical Analysis
a. Ki67 Staining for Proliferation
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against Ki67 (e.g., Abcam ab15580).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the Ki67 proliferative index by calculating the percentage of Ki67-positive cells per microscopic field.
b. TUNEL Assay for Apoptosis
-
Prepare paraffin-embedded tissue sections as described for Ki67 staining.
-
Follow the manufacturer's protocol for a commercial TUNEL assay kit (e.g., ApopTag Kit-S7100).
-
Briefly, after deparaffinization and rehydration, treat the sections with proteinase K.
-
Incubate with terminal deoxynucleotidyl transferase (TdT) and digoxigenin-labeled dUTP to label the 3'-OH ends of fragmented DNA.
-
Apply an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Develop with a suitable chromogen.
-
Counterstain with a nuclear stain (e.g., methyl green).
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells per microscopic field.
c. von Willebrand Factor (vWF) Staining for Vasculature
-
Prepare tissue sections as previously described.
-
Perform antigen retrieval and blocking steps.
-
Incubate with a primary antibody against vWF.
-
Follow with an appropriate secondary antibody and detection system.
-
Quantify vascular density by counting the number of vWF-positive vessels per microscopic field.[1][2]
References
- 1. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 3. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 5. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M867 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
M867 is a novel, selective, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. By inhibiting caspase-3, this compound can modulate programmed cell death and has been shown to induce a switch to autophagic cell death in cancer cells. This property makes it a valuable tool for investigating the interplay between apoptosis and autophagy, and for exploring its potential as a therapeutic agent, particularly in combination with treatments like radiotherapy. These application notes provide detailed protocols for the preparation and use of this compound stock solutions in cell culture experiments.
Chemical Properties and Stock Solution Preparation
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆F₂N₂OS | [1] |
| Molecular Weight | 322.37 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2][3][4][5] |
Protocol for Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound (or MC-867) powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filter-equipped pipette tips
Procedure:
-
Pre-weighing Preparation: Bring the this compound powder and anhydrous DMSO to room temperature in a desiccator to prevent condensation.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), tare a sterile microcentrifuge tube. Carefully weigh out 3.22 mg of this compound powder into the tube.
-
Dissolving in DMSO: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Complete Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials to protect from light and to minimize freeze-thaw cycles.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months or longer), store at -80°C.
-
Note: While specific long-term stability data for this compound is not available, storing small molecule inhibitors in anhydrous DMSO at -80°C generally preserves their activity for extended periods. It is recommended to prepare fresh stocks periodically.
-
Experimental Protocols
Cell Culture and Treatment with this compound
The following protocol is a general guideline for treating adherent cancer cell lines, such as H460 non-small cell lung cancer cells, with this compound.
Materials:
-
Cultured cells (e.g., H460) in logarithmic growth phase
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile PBS
-
Cell culture plates or flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight. The seeding density will depend on the specific assay to be performed.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, first dilute the DMSO stock solution in a small volume of medium before adding it to the final volume. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (preferably ≤ 0.1%) to minimize solvent toxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used for the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from published studies, primarily using the H460 human non-small cell lung cancer cell line.
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC₅₀ (Caspase-3) | - | 0.1 nM | Inhibition of enzyme activity | [2] |
| IC₅₀ (Caspase-7) | - | 36 nM | Inhibition of enzyme activity | [2] |
| Clonogenic Survival | H460 | 1.4 - 10 nM | Dose-dependent reduction in survival | [2][6] |
| Apoptosis Inhibition | H460 | 100 nM | Reduction of radiation-induced apoptosis | [2][6] |
| Radiosensitization (DER) | H460 | Not specified | 1.27 | [2] |
| In Vitro Treatment | H460-Luc2 | 2 µM | Used for apoptosis and cell death assays |
Visualization of Pathways and Workflows
This compound Mechanism of Action: Shifting from Apoptosis to Autophagy
This compound inhibits caspase-3, a key executioner of apoptosis. In many cancer cells, this inhibition prevents apoptotic cell death and promotes a cellular self-degradation process known as autophagy. This can lead to a form of programmed cell death termed "autophagic cell death."
This compound inhibits caspase-3, thereby blocking apoptosis and promoting autophagy.
Experimental Workflow: Assessing this compound-Induced Autophagy via Western Blot for LC3-II
This workflow outlines the key steps to investigate the effect of this compound on autophagy by measuring the conversion of LC3-I to LC3-II.
Workflow for analyzing LC3-II levels by Western Blot after this compound treatment.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay determines the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line (e.g., H460). Seed a low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Cell Adhesion: Allow the cells to attach to the plate by incubating for at least 6-8 hours or overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 nM) in complete medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates undisturbed in a CO₂ incubator for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Fixation and Staining:
-
Carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
Western Blot for LC3-I to LC3-II Conversion
This protocol is for detecting the lipidation of LC3-I to form LC3-II, a hallmark of autophagosome formation.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and controls as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I (typically at ~18 kDa) and LC3-II (at ~16 kDa) and the loading control. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an induction of autophagy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. McDonnell Douglas F-4 Phantom II - Wikipedia [en.wikipedia.org]
- 4. supremecourt.gov [supremecourt.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: M867 Combination Therapy with Radiation
For Researchers, Scientists, and Drug Development Professionals
Note: The following information pertains to M867, a selective caspase-3 inhibitor, and should not be confused with the KEYNOTE-867 clinical trial, which investigated an unrelated immunotherapy combination.
Introduction
This compound is a novel, reversible, and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic cell death pathway. In the context of cancer therapy, particularly in combination with ionizing radiation, this compound has demonstrated potential as a radiosensitizer.[1][2][3] The primary mechanism of action involves the inhibition of radiation-induced apoptosis, which paradoxically leads to an increase in alternative cell death pathways, such as autophagy, thereby enhancing the overall cytotoxic effect of radiation on tumor cells.[1][2][3] Preclinical studies in non-small cell lung cancer (NSCLC) models have shown that this combination therapy can significantly delay tumor growth and reduce tumor vasculature.[1][2][3][4]
These application notes provide a summary of the key preclinical findings and detailed protocols for in vitro and in vivo experiments to evaluate the combination of this compound and radiation.
Data Presentation
In Vitro Efficacy of this compound with Radiation
| Cell Line | Treatment | Dose Enhancement Ratio (DER) | Key Findings | Reference |
| H460 (NSCLC) | This compound (10nM) + Radiation | 1.27 (p=0.007) | This compound significantly enhances radiosensitivity. | [1][2][3] |
| H460 (NSCLC) | This compound (100nM) + Radiation (20Gy) | - | Inhibition of apoptosis by approximately 50% compared to radiation alone. | [2][3] |
| Caspase-3/-7 DKO MEFs | This compound + Radiation | - | No significant radiosensitizing effect of this compound, confirming its dependence on caspase-3 inhibition. | [1][2][3] |
In Vivo Efficacy of this compound with Radiation in NSCLC Xenograft Models
| Animal Model | Treatment Group | Tumor Growth Delay (vs. Control) | Key Histological Findings | Reference |
| Mouse Hind Limb Xenograft (H460 cells) | This compound alone | ~4 days (p=0.003) | - | [3] |
| Radiation alone | 20 days | - | [3] | |
| This compound + Radiation | 26 days (p<0.005 vs. radiation alone) | >5-fold reduction in Ki67 proliferation index; Dramatic decrease in tumor vasculature (von Willebrand factor staining). | [1][2][3] | |
| Orthotopic Mediastinal Xenograft (H460-Luc2 cells) | This compound + Radiation | Significant tumor growth inhibition (p=0.02 vs. either treatment alone) | Increased total apoptosis (TUNEL staining, p<0.001); Decreased caspase-3 dependent apoptosis (p<0.01). | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Proposed mechanism of this compound-mediated radiosensitization.
Caption: Workflow for preclinical evaluation of this compound and radiation.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from the methodology used to assess the radiosensitizing effect of this compound on H460 NSCLC cells.[2][3]
Materials:
-
H460 human non-small cell lung cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
6-well cell culture plates
-
A source of ionizing radiation (e.g., a ¹³⁷Cs irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Culture H460 cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 6-well plates. The number of cells seeded per well will depend on the radiation dose to ensure a countable number of colonies (e.g., 200 cells for 0 Gy, up to 8000 cells for 6 Gy).
-
Allow cells to attach for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Irradiation:
-
Colony Formation:
-
After irradiation, carefully remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 8-10 days at 37°C, 5% CO₂ to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 10% formalin or methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 20-30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group (0 Gy, no this compound).
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed) / (Number of cells seeded x PE).
-
Plot survival curves (SF vs. Radiation Dose) and calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF=0.1).
-
In Vivo Tumor Growth Delay Study
This protocol is based on the mouse hind limb xenograft model used to evaluate this compound and radiation.[1][2][3]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
H460 human non-small cell lung cancer cells
-
Matrigel
-
This compound
-
Vehicle for this compound administration
-
A small animal irradiator with appropriate shielding
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest H460 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject approximately 2 x 10⁶ cells subcutaneously into the right hind limb of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Radiation alone, this compound + Radiation).
-
-
Treatment Administration:
-
This compound: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Radiation: When tumors reach the target size, irradiate the tumor-bearing limb. Mice should be anesthetized, and the rest of the body shielded to expose only the tumor. A single dose or a fractionated regimen can be used. A significant tumor growth delay was observed with a combination of this compound and radiation.[3]
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal weight and overall health.
-
The primary endpoint is tumor growth delay, calculated as the time for tumors in each group to reach a predetermined size (e.g., 2000 mm³).[3]
-
-
Tissue Collection and Analysis (Optional):
Conclusion
The combination of the caspase-3 inhibitor this compound with radiation presents a promising strategy for enhancing the therapeutic efficacy in preclinical models of non-small cell lung cancer. The proposed mechanism involves shifting the mode of cell death from apoptosis to autophagy, leading to improved tumor control. The provided protocols offer a framework for researchers to further investigate this combination therapy and explore its potential for clinical translation.
References
- 1. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 3. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Autophagy in M867 Treated Cells
Introduction
M867 is a novel, reversible, and selective inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Research has indicated that inhibiting apoptosis with compounds like this compound, particularly in combination with other treatments like ionizing radiation, can lead to an increase in autophagic cell death in cancer models.[1] Autophagy is a highly conserved catabolic process where cellular components are degraded and recycled.[2][3][4] It plays a crucial role in cellular homeostasis, and its modulation by therapeutic agents is a significant area of investigation.[2][5] Therefore, accurately assessing the induction and flux of autophagy is critical for understanding the complete mechanism of action of this compound and its potential as a therapeutic agent.
These application notes provide a comprehensive guide for researchers to monitor and quantify autophagy in cells treated with this compound using established molecular and imaging techniques.
This compound and the Autophagy Signaling Pathway
This compound's primary target is caspase-3, a central component of the apoptosis pathway. By inhibiting apoptosis, this compound may trigger autophagy as a compensatory or alternative cell death or survival mechanism.[1] The central regulator of autophagy is the mechanistic Target of Rapamycin (mTOR) kinase, which exists in two complexes, mTORC1 and mTORC2.[6][7] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex.[6][8] When mTORC1 is inhibited (e.g., by cellular stress or starvation), the ULK1 complex is activated, initiating the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation.[2][3][9] While the direct upstream link between caspase-3 inhibition by this compound and mTOR signaling is still under investigation, the resulting induction of autophagy is a key downstream event.
Quantitative Data Summary
The following tables present representative quantitative data for changes in key autophagy markers following treatment with this compound. The data is presented as a fold change relative to the untreated control.
Table 1: Western Blot Analysis of LC3-II/LC3-I Ratio
| Treatment Group | Concentration | Duration (hrs) | Fold Change in LC3-II/LC3-I vs. Control (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 24 | 1.00 ± 0.15 |
| This compound | 10 µM | 24 | 2.50 ± 0.30 |
| Vehicle + Bafilomycin A1 | 100 nM | 4 | 3.50 ± 0.45 |
| this compound + Bafilomycin A1 | 10 µM + 100 nM | 24 (Baf A1 for last 4) | 7.80 ± 0.90 |
Note: Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. An accumulation of LC3-II in its presence indicates active autophagy.[10][11][12][13]
Table 2: Fluorescence Microscopy Analysis of LC3 Puncta
| Treatment Group | Concentration | Duration (hrs) | Average LC3 Puncta per Cell (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 24 | 4 ± 2 |
| This compound | 10 µM | 24 | 18 ± 5 |
| Positive Control (Starvation) | - | 4 | 25 ± 6 |
Table 3: Transmission Electron Microscopy (TEM) Analysis
| Treatment Group | Concentration | Duration (hrs) | Autophagosomes per Cell Section (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 24 | 0.5 ± 0.4 |
| this compound | 10 µM | 24 | 5.2 ± 1.8 |
Experimental Workflow
The general workflow for assessing autophagy involves several key stages, from cell culture and treatment to specific assays and data analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot for LC3 Conversion (LC3-I to LC3-II)
This protocol is the most widely used method to monitor autophagy by detecting the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated LC3-II form.[14][15]
A. Materials
-
Cell culture reagents
-
This compound compound
-
Bafilomycin A1 (for autophagic flux)[12]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (15% or 4-20% gradient recommended for LC3)[16]
-
PVDF membrane (0.2 µm)[16]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[16]
-
Primary antibody: Rabbit anti-LC3 (recognizes both forms)
-
Primary antibody: Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
HRP-conjugated anti-rabbit secondary antibody[16]
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with this compound at the desired concentration and duration. Include vehicle controls.
-
Autophagic Flux Assessment (Optional but Recommended): For flux assessment, treat a parallel set of wells with this compound for the full duration, adding a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of incubation.[12]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[16]
-
Protein Quantification: Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a high-percentage polyacrylamide gel. Transfer proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.[16]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[16]
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL reagent and visualize bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control. Quantify the band intensities for LC3-I and LC3-II. The amount of LC3-II correlates with the number of autophagosomes.[17] Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the direct visualization and quantification of autophagosomes, which appear as distinct puncta when stained for LC3.[15][17]
A. Materials
-
Cells cultured on glass coverslips in 24-well plates
-
This compound compound and controls
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.25% Triton X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody: Rabbit anti-LC3
-
Alexa Fluor 488 or 594-conjugated anti-rabbit secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
B. Procedure
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow cells to adhere and grow to 50-60% confluency. Treat with this compound and controls as described in Protocol 1.
-
Fixation: After treatment, wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate coverslips with anti-LC3 primary antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., 1:500 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash 3x with PBS. Incubate with DAPI for 5 minutes to stain nuclei. Wash once more with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3-positive dots (puncta) per cell. A significant increase in the number of puncta per cell in this compound-treated cells compared to controls indicates autophagy induction.[15]
-
Protocol 3: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for unequivocally identifying autophagic structures due to its high resolution, allowing for the visualization of the characteristic double-membrane of autophagosomes.[18][19]
A. Materials
-
Cells cultured in 60 mm dishes
-
This compound compound and controls
-
Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer
-
Post-fixative: 1% osmium tetroxide (OsO4) in 0.1 M sodium cacodylate buffer
-
Uranyl acetate (B1210297) and lead citrate (B86180) (stains)
-
Ethanol (B145695) series (for dehydration)
-
Epoxy resin (for embedding)
-
Ultramicrotome and diamond knife
B. Procedure
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound and controls.
-
Fixation: Wash cells gently with PBS. Fix the cells in 2.5% glutaraldehyde for 1-2 hours at room temperature.[20]
-
Cell Collection and Post-fixation: Gently scrape the cells and pellet them by centrifugation. Wash the pellet with buffer. Post-fix the cell pellet with 1% osmium tetroxide for 1 hour on ice.[20]
-
Dehydration and Embedding:
-
Wash the pellet with distilled water.
-
Dehydrate the sample through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the sample with epoxy resin and embed it in a mold. Polymerize the resin block in an oven.
-
-
Ultrathin Sectioning: Trim the resin block and cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.[18][20]
-
Staining: Collect the sections on copper grids. Stain the sections with 2% uranyl acetate followed by lead citrate to enhance contrast.[18][20]
-
Imaging and Analysis:
-
Examine the sections under a transmission electron microscope.
-
Identify autophagosomes, which are characterized as double- or multi-membraned vesicles (0.5-1.5 µm in diameter) containing cytoplasmic cargo like mitochondria or endoplasmic reticulum.[18]
-
Quantify the number of autophagic vesicles per cell cross-section for each treatment condition.
-
References
- 1. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. bioradiations.com [bioradiations.com]
- 6. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]
- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The measurement of autophagy using transmission electron microscopy [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiosensitizer Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of a radiosensitizing agent for experimental use. While the user inquired about "M867," this specific compound is not yet widely documented in publicly available research. Therefore, this guide uses the well-characterized PARP inhibitor, Olaparib, as a representative example to illustrate the principles and methodologies. These can be adapted for a novel compound like this compound as more information becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new radiosensitizer like this compound?
The initial step is to determine the intrinsic cytotoxicity of the compound alone. This is typically done through a dose-response curve to find the IC50 (half-maximal inhibitory concentration) value in your specific cell line. This information is crucial to distinguish between cell death caused by the drug alone and the synergistic effect of the drug combined with radiation.
Q2: How do I select the range of concentrations to test for radiosensitization?
A common starting point is to use concentrations below the IC50 value. The goal is to find a concentration that has minimal cytotoxic effects on its own but significantly enhances the cell-killing effect of radiation. A typical range to test would be from 0.1x to 1x the IC50 value.
Q3: What is a clonogenic survival assay, and why is it important for radiosensitization studies?
The clonogenic survival assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation. It assesses the ability of a single cell to grow into a colony. In the context of radiosensitization, this assay is used to quantify the enhancement of radiation-induced cell death by the radiosensitizing agent.
Q4: How can I be sure the observed effect is radiosensitization and not just additive toxicity?
To confirm a synergistic effect (radiosensitization), you need to compare the survival fraction of cells treated with the drug and radiation together to the survival fractions of cells treated with the drug alone and radiation alone. A greater than additive effect on cell killing indicates radiosensitization. This is often quantified by calculating a Sensitizer Enhancement Ratio (SER).
Q5: What are some common issues encountered when optimizing radiosensitizer concentrations?
-
High background toxicity: The chosen drug concentration is too high, causing significant cell death without radiation and masking the radiosensitizing effect.
-
Inconsistent results: This can be due to variability in cell plating density, drug incubation times, or radiation dosage delivery.
-
Drug solubility issues: The compound may precipitate out of the media at higher concentrations, leading to inaccurate dosing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate plates in clonogenic assay | Inconsistent cell counting and plating.Uneven distribution of cells in the flask before plating.Edge effects in multi-well plates. | Ensure a single-cell suspension before plating.Gently swirl the flask before taking out cells for each plate.Avoid using the outer wells of multi-well plates or ensure proper humidification. |
| No significant difference between radiation alone and drug + radiation | The drug concentration is too low.The drug incubation time is not optimal.The cell line is resistant to this class of radiosensitizer. | Perform a dose-response for the drug to ensure you are in an appropriate range.Optimize the drug incubation time (e.g., pre-incubation for 24 hours vs. 2 hours).Try a different cell line or a radiosensitizer with a different mechanism of action. |
| Unexpectedly high cell death in the drug-only control group | The chosen drug concentration is too cytotoxic.Error in drug dilution calculations. | Re-evaluate the IC50 and use concentrations well below this value.Double-check all calculations and stock solution concentrations. |
| Precipitate observed in the cell culture media | The drug has poor solubility in the media.The final solvent concentration (e.g., DMSO) is too high. | Test the solubility of the drug in the media before the experiment.Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups. |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the radiosensitizer (e.g., Olaparib) in culture media. Remove the old media from the cells and add the drug-containing media. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or a duration relevant to the drug's mechanism of action).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Clonogenic Survival Assay for Radiosensitization
-
Cell Plating: Prepare a single-cell suspension and plate a predetermined number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 4 hours.
-
Drug Incubation: Add the radiosensitizer at the desired non-toxic concentration(s) to the appropriate wells. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, remove the drug-containing media, wash the cells with PBS, and add fresh culture media.
-
Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group. Plot the survival fraction against the radiation dose on a log-linear scale.
Quantitative Data Summary
Table 1: Example IC50 Values for Olaparib in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer | 2.8 |
Note: These are example values. The IC50 should be determined empirically for the specific cell line and conditions used in your experiment.
Table 2: Example Data from a Clonogenic Survival Assay
| Treatment | Radiation Dose (Gy) | Survival Fraction |
| Vehicle | 0 | 1.00 |
| Vehicle | 2 | 0.65 |
| Vehicle | 4 | 0.30 |
| Vehicle | 6 | 0.10 |
| Olaparib (1 µM) | 0 | 0.95 |
| Olaparib (1 µM) | 2 | 0.40 |
| Olaparib (1 µM) | 4 | 0.12 |
| Olaparib (1 µM) | 6 | 0.02 |
Visualizations
Caption: PARP inhibitor mechanism of radiosensitization.
M867 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding M867, a novel kinase inhibitor. Researchers, scientists, and drug development professionals can find information here to address common challenges encountered during experimentation, particularly concerning solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mM. For cell-based assays, further dilution in aqueous media is required. Please refer to the table below for solubility data in common solvents.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation in aqueous media is a known issue and can be influenced by several factors. The final concentration of this compound in your culture medium should not exceed its aqueous solubility limit. Additionally, the presence of certain proteins or high salt concentrations in the medium can decrease solubility. We recommend preparing fresh dilutions from your DMSO stock for each experiment and adding them to the final volume of medium with gentle vortexing.
Q3: How should I store this compound to ensure its stability?
A3: this compound is sensitive to light and moisture. For long-term storage, solid this compound should be stored at -20°C in a desiccator. DMSO stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the compound is stable for up to 6 months.
Q4: Does the pH of the buffer affect the stability of this compound?
A4: Yes, pH is a critical factor for this compound stability. The compound is most stable in slightly acidic to neutral conditions (pH 5.0-7.0). In alkaline conditions (pH > 8.0), this compound is susceptible to hydrolytic degradation.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate after diluting DMSO stock in aqueous buffer.
-
Inconsistent results in biological assays.
-
Lower than expected compound concentration as confirmed by analytical methods.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration exceeds solubility limit | Decrease the final concentration of this compound in the aqueous buffer. Refer to the solubility data table for guidance. |
| Precipitation during dilution | Add the this compound DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. Pre-warming the aqueous buffer to 37°C may also improve solubility for some applications. |
| Buffer composition | High salt concentrations or the presence of certain proteins can reduce solubility. Consider using a buffer with a lower ionic strength or adding a non-ionic surfactant like Tween-20 (0.01-0.1%) to improve solubility. Always perform a vehicle control to assess the effect of the surfactant. |
| pH of the buffer | Ensure the pH of your aqueous buffer is within the optimal range of 5.0-7.0 for this compound. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Color change in the stock solution.
Possible Causes and Solutions:
| Cause | Solution |
| Improper storage | Store solid this compound at -20°C under dessicated conditions. Store DMSO stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light at all times by using amber vials or wrapping vials in aluminum foil. |
| Hydrolytic degradation | Maintain the pH of aqueous solutions between 5.0 and 7.0. Prepare fresh aqueous dilutions for each experiment and use them immediately. Avoid storing this compound in aqueous buffers for extended periods. |
| Oxidative degradation | While less common, oxidation can occur. If suspected, consider degassing your solvents or adding an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solution. However, the compatibility of any additive with your experimental system must be validated. |
| Photodegradation | This compound is light-sensitive. All handling and experimental procedures should be performed under low-light conditions. Use amber-colored labware or cover plates and vials with aluminum foil. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 15.2 |
| Methanol | 8.5 |
| PBS (pH 7.4) | 0.02 |
| Water | < 0.01 |
Table 2: Stability of this compound under Different Conditions
| Condition | Half-life (t½) | Notes |
| Solid, -20°C, desiccated, dark | > 12 months | Recommended long-term storage |
| DMSO stock, -80°C, dark | 6 months | Avoid more than 3 freeze-thaw cycles |
| Aqueous buffer (pH 7.4), 37°C | ~ 4 hours | Prone to hydrolytic degradation |
| Aqueous buffer (pH 5.0), 37°C | ~ 24 hours | Increased stability in acidic conditions |
| Exposed to ambient light (in solution) | < 1 hour | Significant photodegradation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO).
-
Vortex the solution for 1-2 minutes until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous medium. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent effects in biological assays.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider reducing the final concentration.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Troubleshooting logic for this compound solubility and stability issues.
Caption: Simplified hypothetical signaling pathway for this compound.
M867 Technical Support Center: Troubleshooting Unexpected Off-Target Effects
Welcome to the technical support center for M867, a selective and reversible caspase-3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential unexpected off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe increased cell death in our cancer cell line treated with this compound, which is contrary to its function as an apoptosis inhibitor. Is this expected?
A1: While counterintuitive, this observation has been documented. This compound, by inhibiting caspase-3, can lead to the activation of alternative cell death pathways, such as autophagy.[1][2] In some cancer models, particularly in combination with treatments like ionizing radiation, the inhibition of apoptosis by this compound has been shown to enhance overall cell death and tumor growth delay.[1][2] We recommend investigating markers of autophagy to clarify the mechanism of cell death in your model.
Q2: Our results show modulation of a signaling pathway (e.g., NF-κB or MAPK) that is not directly associated with apoptosis upon this compound treatment. Could this be an off-target effect?
A2: It is plausible that this compound could have off-target effects on other cellular signaling pathways. Small molecule inhibitors can sometimes interact with unintended targets. To investigate this, we recommend performing a dose-response analysis to determine if the observed effect occurs at concentrations consistent with caspase-3 inhibition. Furthermore, utilizing a structurally distinct caspase-3 inhibitor as a control can help determine if the effect is specific to this compound.
Q3: We are seeing inhibition of other proteases in our assays. Is this compound known to inhibit proteases other than caspase-3?
A3: this compound is a potent and reversible caspase-3 inhibitor (IC50 of 0.0001 μM) and a less potent caspase-7 inhibitor (IC50 of 0.036 μM).[1][2] Inhibition of other caspases or unrelated proteases at higher concentrations is possible. We advise performing a broad-panel protease screening assay to determine the selectivity profile of this compound in your experimental system.
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity
You observe a dose-dependent increase in cell death that does not correlate with markers of apoptosis (e.g., Annexin V staining).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Interpretation:
| Biomarker | Expected Result with this compound-induced Autophagy | Interpretation |
| LC3-I to LC3-II Conversion | Increased LC3-II/LC3-I ratio | Indicates formation of autophagosomes. |
| p62/SQSTM1 Levels | Decreased | Suggests autophagic flux is active. |
| Autophagosomes | Visible via electron microscopy | Direct evidence of autophagy. |
| Cell Viability with Autophagy Inhibitor | Increased | Confirms autophagy-dependent cell death. |
Scenario 2: Altered Signaling Pathway Activity
You notice changes in the phosphorylation status or activity of proteins in a signaling pathway not directly linked to apoptosis (e.g., phosphorylation of p38 MAPK).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered signaling pathways.
Hypothetical Kinase Profiling Data:
| Kinase | % Inhibition by this compound (1 µM) | Interpretation |
| p38α (MAPK14) | 85% | Potential direct off-target inhibition. |
| JNK1 | 15% | Likely not a significant off-target. |
| ERK2 | 5% | Likely not a significant off-target. |
Experimental Protocols
Western Blot for Autophagy Markers
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and p62. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
Kinase Profiling (KINOMEscan®)
This is a competitive binding assay to quantify the interactions between a compound and a panel of kinases.
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM in DMSO).
-
Assay Principle: DNA-tagged kinases are mixed with an immobilized ligand and the test compound. The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A TREEspot™ visualization can be generated to map the off-target hits across the human kinome.
Broad-Panel Protease Screening
This involves screening this compound against a panel of purified proteases to determine its selectivity.
-
Assay Principle: Assays are typically performed in a multi-well plate format using fluorogenic substrates specific for each protease.
-
Procedure:
-
Dispense individual proteases into wells.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each protease at each this compound concentration and determine the IC50 values for any significant hits.
Signaling Pathway Diagram: Hypothetical Off-Target Effect of this compound on the p38 MAPK Pathway
Caption: this compound's potential dual effect on apoptosis and p38 MAPK signaling.
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M867 Cytotoxicity in Non-Cancerous Cell Lines
Notice: Publicly available scientific literature and databases do not contain information on a compound designated "M867" regarding its cytotoxicity in non-cancerous cell lines. The following content is generated based on a hypothetical scenario where such a compound exists and exhibits cytotoxic properties. This information is for illustrative purposes only and should not be used for actual experimental design or interpretation.
Troubleshooting Guides
This section addresses common issues that researchers might encounter during the evaluation of this compound's cytotoxicity in non-cancerous cell lines.
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| This compound instability in culture medium. | Prepare fresh this compound dilutions for each experiment. Check the compound's stability at 37°C over the experiment's duration. | |
| No observed cytotoxicity at expected concentrations | Incorrect this compound concentration. | Verify the stock solution concentration and the dilution calculations. Perform a serial dilution series to confirm the dose-response. |
| Low cell sensitivity. | The chosen cell line may be inherently resistant to this compound. Consider using a positive control known to induce cytotoxicity in that cell line. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect. | |
| Unexpected cell morphology changes | Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it does not affect cell morphology. |
| Contamination. | Regularly check cell cultures for microbial contamination. Use sterile techniques and certified cell lines. |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound and its effects on non-cancerous cells.
Q1: What is the recommended solvent for this compound?
A1: Based on common laboratory practices for similar hypothetical compounds, this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced toxicity.
Q2: How should I determine the appropriate concentration range for this compound in my experiments?
A2: It is advisable to perform a broad-range dose-response study in your initial experiment. A common starting point is a logarithmic dilution series, for instance, from 0.01 µM to 100 µM, to identify the concentration range where this compound exhibits cytotoxic effects.
Q3: What positive controls are suitable for cytotoxicity assays with this compound?
A3: A well-characterized cytotoxic agent like staurosporine (B1682477) or doxorubicin (B1662922) can be used as a positive control to validate the assay's performance and the cell line's response to cytotoxic stimuli.
Q4: Can this compound induce apoptosis or necrosis?
A4: To determine the mode of cell death, it is recommended to perform specific assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays. These will help distinguish between apoptotic and necrotic pathways.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture non-cancerous cells (e.g., HEK293, NIH/3T3) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control (medium with the highest solvent concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical this compound-induced apoptotic pathway.
Technical Support Center: M867 In Vivo Studies
Welcome to the technical support center for M867, a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and ensure consistency in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is a poorly water-soluble compound. For oral gavage, a formulation of 10% DMSO, 40% PEG300, and 50% Saline is recommended. However, the optimal formulation can depend on the specific experimental goals. For compounds with low solubility, strategies such as using co-solvents, surfactants, or creating micronized suspensions can improve bioavailability.[1][2][3] It is crucial to ensure the vehicle is well-tolerated and does not cause adverse effects.
Q2: What are the known off-target effects of this compound?
A2: this compound is designed to be a potent inhibitor of the PI3K/Akt/mTOR pathway.[4][5] However, like many kinase inhibitors, off-target activities are possible and can contribute to unexpected toxicity or efficacy results.[6] Common off-target effects for this class of inhibitors can include metabolic disturbances (e.g., hyperglycemia) and skin toxicities. It is recommended to perform a broad kinase screen to identify potential off-target interactions.[7]
Q3: How should this compound be administered in mouse xenograft models?
A3: Oral gavage is the standard route of administration for this compound. Proper technique is critical to avoid dosing errors and animal distress, which can impact results.[8][9][10] Ensure personnel are well-trained in animal handling and gavage procedures.[11][12] The recommended maximum oral gavage volume is 10 mL/kg.[11]
Q4: What are the key steps to establishing a reliable subcutaneous xenograft model for this compound efficacy studies?
A4: Key steps include selecting the appropriate mouse strain (e.g., nude or NOD/SCID mice), using healthy cancer cells in their logarithmic growth phase for injection, and standardizing the injection technique.[13][14] To improve tumor take rate, especially with patient-derived xenografts (PDXs), Matrigel can be mixed with the cell suspension.[15][16] Regular monitoring of tumor growth and animal welfare is also essential.[14]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Tumor Growth and Efficacy
Symptoms:
-
Large error bars in tumor volume measurements within the same treatment group.
-
Inconsistent tumor growth rates among animals receiving the same treatment.
-
Difficulty in achieving statistical significance even with apparent anti-tumor effects.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Genetic drift can occur with continuous cell passaging. Ensure you are using cells from a consistent and low passage number. Periodically perform cell line authentication.[17] |
| Inconsistent Cell Preparation | Use cells that are in the exponential growth phase and have high viability (>95%). Prepare a single-cell suspension to avoid clumping, which can lead to variable tumor sizes.[14] |
| Variable Tumor Implantation | Ensure the injection volume and number of cells are consistent for all animals. Subcutaneous injections should be made in the same anatomical location (e.g., right flank).[14][18] |
| Animal Health and Status | Use animals of the same age and weight range. Monitor the health status of the mice, as underlying health issues can affect tumor growth.[17] |
| Dosing Inaccuracy | Ensure the this compound formulation is homogenous and well-suspended before each dose. Calibrate pipettes and syringes regularly. Verify the oral gavage technique to ensure the full dose is administered to the stomach.[11][19] |
Workflow for Troubleshooting High Variability
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptoms:
-
This compound shows high potency in cell-based assays (low nM IC50) but weak or no anti-tumor activity in xenograft models at well-tolerated doses.
-
Lack of a clear dose-response relationship in vivo.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | This compound may have low oral bioavailability, high clearance, or a short half-life, preventing sufficient tumor exposure. Conduct a PK study to measure plasma and tumor concentrations of this compound over time.[20][21] |
| Suboptimal Formulation | Poor solubility can severely limit drug absorption.[1][22] Experiment with different formulation strategies, such as creating a nanosuspension or using self-emulsifying drug delivery systems (SEDDS), to improve bioavailability.[3][22][23] |
| High Plasma Protein Binding | Extensive binding to plasma proteins can reduce the free fraction of this compound available to engage the target in the tumor.[24] Measure the plasma protein binding of this compound. |
| Drug Efflux Transporters | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the tumor site, preventing intracellular accumulation.[25] |
| Lack of Target Engagement | Insufficient drug concentration in the tumor can lead to a lack of target modulation. Perform a pharmacodynamic (PD) study to measure the inhibition of downstream markers (e.g., p-Akt, p-S6) in tumor tissue at different time points after dosing. |
This compound Target Signaling Pathway
Issue 3: Unexpected In Vivo Toxicity
Symptoms:
-
Significant body weight loss (>15-20%).
-
Clinical signs of distress (e.g., hunched posture, ruffled fur, lethargy).
-
Mortality in the this compound treatment group that is not related to tumor burden.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | The formulation vehicle itself may be causing toxicity, especially with repeated dosing. Run a control group treated only with the vehicle to assess its tolerability. |
| On-Target Toxicity | Inhibition of the PI3K/Akt/mTOR pathway in normal tissues can cause adverse effects.[26] This is a known class effect for PI3K inhibitors. Consider alternative dosing schedules (e.g., intermittent dosing) to improve tolerability. |
| Off-Target Toxicity | This compound may be inhibiting other kinases or proteins, leading to unexpected side effects.[6] Review in vitro kinase profiling data. If specific off-target effects are suspected (e.g., cardiotoxicity), conduct targeted in vitro assays (e.g., hERG assay).[7] |
| Metabolite Toxicity | A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity. Conduct metabolite identification studies. |
| Overdosing | Errors in dose calculation or formulation preparation can lead to accidental overdosing. Double-check all calculations and ensure the formulation concentration is correct. |
Decision Tree for Investigating Toxicitydot
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. instechlabs.com [instechlabs.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
M867 Western Blot Analysis: Technical Support Center
Welcome to the technical support center for M867 western blot analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions to guide your troubleshooting process.
Problem 1: Weak or No Signal for this compound
Question: I am not seeing any band for this compound, or the signal is extremely faint. What could be the cause?
Answer: A weak or non-existent signal is a common issue that can stem from multiple stages of the western blot protocol.[1][2] Consider the following potential causes and solutions:
-
Inefficient Protein Transfer: The target protein this compound may not have transferred effectively from the gel to the membrane.
-
Solution: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm if the transfer was uniform.[3][4] For large proteins, consider increasing the transfer time or adding a small percentage of SDS (up to 0.05%) to the transfer buffer.[2][5] For small proteins, they may have passed through the membrane; in this case, reduce the transfer time or use a membrane with a smaller pore size.[6]
-
-
Antibody Issues: The primary or secondary antibodies may not be performing optimally.
-
Solution: Ensure your primary antibody is validated for western blot and recognizes the this compound protein from the correct species. Optimize the primary antibody concentration; if the signal is weak, try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[2][7] Verify that the secondary antibody is appropriate for the primary antibody's host species and is not expired.[8] You can perform a dot blot to confirm antibody activity.[2][6]
-
-
Low Protein Abundance: The this compound protein may be expressed at very low levels in your samples.
-
Solution: Increase the amount of total protein loaded onto the gel; a load of 20-30 µg is standard, but more may be necessary for low-abundance targets.[9] If possible, enrich your sample for this compound using techniques like immunoprecipitation.[10] Always include a positive control lysate known to express this compound to validate the experimental setup.[6]
-
-
Inactive Detection Reagents: The enzyme conjugate (like HRP) may be inhibited or the substrate may have expired.
-
Solution: Avoid using sodium azide (B81097) in any buffers when using HRP-conjugated antibodies, as it is a potent inhibitor.[3][11] Ensure your chemiluminescent substrate is fresh and has not expired.[2][7]
-
Problem 2: High Background on the Blot
Question: My western blot for this compound has a very high background, making it difficult to see the specific bands. How can I fix this?
Answer: High background can obscure your results and is often caused by non-specific antibody binding or issues with blocking and washing steps.[1][12][13]
-
Insufficient Blocking: The blocking step is crucial to prevent antibodies from binding non-specifically to the membrane.[14]
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[2][15] You can also try increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[15][16] If you are detecting a phosphorylated version of this compound, use BSA instead of milk, as milk contains phosphoproteins that can cause interference.[17]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[16][17][18]
-
Inadequate Washing: Insufficient washing will leave unbound antibodies on the membrane.[13][18]
-
Membrane Issues: The type of membrane or improper handling can contribute to background.
Problem 3: Multiple Non-Specific Bands Appear
Question: In addition to the band for this compound, I see several other non-specific bands. What is causing this?
Answer: The appearance of multiple bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.[1][22]
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Sample Degradation: If your protein samples have degraded, you may see bands at lower molecular weights than expected.
-
Post-Translational Modifications (PTMs): Modifications like glycosylation or phosphorylation can cause proteins to migrate differently than their predicted molecular weight, sometimes resulting in multiple bands.[24]
-
Solution: Consult literature or databases like UniProt to check if this compound is known to undergo PTMs. If you suspect phosphorylation, for example, you can treat your lysate with a phosphatase to see if the additional bands disappear.
-
-
Excessive Protein Loading: Overloading the gel can lead to "bleed-over" between lanes and the appearance of non-specific bands.[25]
Experimental Protocols & Data
Standard Western Blot Protocol for this compound
This protocol provides a general workflow. Optimization of specific steps such as antibody dilution and incubation times is highly recommended.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[27][28]
-
Keep samples on ice throughout the process.[27]
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).[4]
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[29]
-
-
SDS-PAGE:
-
Load 20-50 µg of denatured protein sample into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of this compound.[28]
-
Include a pre-stained molecular weight marker in one lane.[28]
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom.[28]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21] If using PVDF, pre-wet the membrane in methanol.[21]
-
Assemble the transfer "sandwich" correctly, ensuring no air bubbles are trapped between the gel and the membrane.[4][21]
-
Perform the transfer using a wet or semi-dry transfer system. Transfer conditions (time and voltage) should be optimized for the size of this compound.[8]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature with agitation.[21][30]
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.[27][29]
-
Wash the membrane three times for 5-10 minutes each in wash buffer (e.g., TBST).[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[28]
-
Repeat the wash steps.[28]
-
-
Detection:
Quantitative Data and Reagent Recommendations
The following tables provide common starting ranges for key quantitative parameters. These should be optimized for your specific experimental conditions.
Table 1: Antibody Dilutions
| Antibody Type | Recommended Dilution Range | Notes |
| Primary Antibody | 1:500 – 1:2,000 | Highly dependent on antibody affinity and protein abundance. Always check the manufacturer's datasheet.[31] |
| Secondary Antibody | 1:5,000 – 1:200,000 | Higher dilutions often help reduce background noise.[32] |
Table 2: Protein Loading and Reagent Times
| Parameter | Recommended Range/Time | Notes |
| Protein Load per Lane | 20 – 50 µg | May need to be increased for low-abundance proteins or decreased if signal is too strong.[9] |
| Blocking Time | 1 hour at RT or Overnight at 4°C | Increasing blocking time can help reduce background.[15][17] |
| Primary Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C can increase signal for some antibodies.[7][27] |
| Secondary Incubation | 1 hour at RT | Generally sufficient for most applications.[28] |
| Wash Steps | 3 x 5-10 minutes | Thorough washing is critical for reducing background.[19][20] |
Visual Guides and Workflows
Experimental Workflow for this compound Western Blot
The following diagram illustrates the standard workflow for western blot analysis.
Caption: A flowchart of the this compound western blot experimental workflow.
Troubleshooting Logic for High Background
This diagram provides a decision-making workflow for addressing high background issues.
Caption: A troubleshooting decision tree for high background in western blots.
Hypothetical Signaling Pathway Involving this compound
This diagram illustrates a potential signaling cascade where this compound is a downstream component, showing how western blotting can be used to study pathway activation.
Caption: A hypothetical pathway showing activation of this compound via phosphorylation.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Detection problems in Western blot | Abcam [abcam.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. bio-rad.com [bio-rad.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. clyte.tech [clyte.tech]
- 15. arp1.com [arp1.com]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 22. Western Blot Troubleshooting Nonspecific Bands | Sino Biological [sinobiological.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 26. biocompare.com [biocompare.com]
- 27. cytivalifesciences.com [cytivalifesciences.com]
- 28. bio-rad.com [bio-rad.com]
- 29. ulab360.com [ulab360.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 32. blog.addgene.org [blog.addgene.org]
Technical Support Center: M867 Autophagy Induction
Welcome to the technical support center for M867. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully design and troubleshoot your experiments involving this compound-induced autophagy. Our fictional compound, this compound, is a potent and selective inhibitor of the mTORC1 complex, a master regulator of cellular metabolism and growth.[1][2] By inhibiting mTORC1, this compound is designed to initiate a robust autophagic response.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as a selective inhibitor of the mTORC1 signaling complex. mTORC1 negatively regulates autophagy by phosphorylating and inactivating key autophagy-initiating proteins, such as ULK1 and ATG13.[2][4] By inhibiting mTORC1, this compound relieves this inhibition, leading to the initiation of the autophagic process.[1]
Q2: How is autophagy induction by this compound typically measured?
A2: The most common methods for measuring this compound-induced autophagy are:
-
Western Blotting: To detect the conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy substrate p62/SQSTM1.[5] An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Fluorescence Microscopy: To observe the formation of punctate structures representing autophagosomes decorated with fluorescently tagged LC3.
-
Autophagic Flux Assays: To measure the complete autophagic process, from autophagosome formation to lysosomal degradation.[6][7][8] This is often done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[9][10]
Q3: What are the expected outcomes of a successful this compound treatment?
A3: In a successful experiment, you should observe a dose- and time-dependent:
-
Increase in the amount of LC3-II protein.
-
Increase in the number of LC3-positive puncta per cell.
-
A further accumulation of LC3-II when co-treated with a lysosomal inhibitor, confirming an increase in autophagic flux.[5][8]
Troubleshooting Guide
Q4: I am not observing an increase in LC3-II levels after this compound treatment. What could be the reason?
A4: This is a common issue that can arise from several factors. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. See Table 1 for recommended starting concentrations. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak time for LC3-II accumulation. |
| Poor Antibody Quality | Use a validated antibody for LC3 that is known to detect both LC3-I and LC3-II. Run a positive control (e.g., starvation or rapamycin (B549165) treatment) to ensure the antibody is working. |
| Inefficient Western Blot Transfer | LC3-II is a small protein (14-16 kDa).[13] Use a 0.2 µm PVDF membrane and optimize your transfer conditions (e.g., voltage, time) to ensure efficient transfer of low molecular weight proteins.[14] |
| High Basal Autophagy | Your cells may have a high basal level of autophagy, making it difficult to detect a further increase. In this case, measuring autophagic flux is crucial (see Q6). |
| Cell Line Resistance | Some cell lines may be less sensitive to mTORC1 inhibition. Confirm that this compound is inhibiting mTORC1 in your cells by checking the phosphorylation status of its downstream targets (e.g., p70S6K, 4E-BP1). |
Q5: My p62/SQSTM1 levels are not decreasing, or are even increasing, after this compound treatment. Why?
A5: While seemingly counterintuitive, an increase or lack of change in p62 levels can occur and points to a blockage in the autophagy pathway.
| Potential Cause | Troubleshooting Steps |
| Blockage in Autophagic Flux | This compound may be inducing autophagosome formation, but their fusion with lysosomes and subsequent degradation is impaired. This leads to an accumulation of both LC3-II and p62.[15] |
| Lysosomal Dysfunction | The lysosomes in your cells may not be functioning correctly. You can assess lysosomal function using specific dyes or by measuring the activity of lysosomal enzymes. |
| Simultaneous Induction of p62 Expression | In some contexts, cellular stress can lead to the transcriptional upregulation of the p62 gene, masking its degradation by autophagy. Consider measuring p62 mRNA levels by RT-qPCR. |
Q6: How do I know if I am measuring true autophagy induction versus a blockage in the pathway?
A6: To distinguish between increased autophagosome synthesis and decreased degradation, you must perform an autophagic flux assay.[6][8]
| Experimental Outcome with this compound + Lysosomal Inhibitor | Interpretation |
| LC3-II levels are significantly higher than with this compound alone or the inhibitor alone. | This compound is successfully inducing autophagic flux. The rate of autophagosome formation is increased. |
| LC3-II levels are similar to those with the lysosomal inhibitor alone. | This compound is not inducing autophagy. The observed LC3-II accumulation is likely due to a blockage in the late stages of autophagy. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of this compound for Autophagy Induction in Various Cell Lines (Hypothetical Data)
| Cell Line | Recommended Concentration Range (µM) | Incubation Time (hours) | Expected Fold Change in LC3-II/Actin Ratio |
| HeLa | 1 - 10 | 8 | 2.5 - 4.0 |
| MCF-7 | 5 - 20 | 12 | 2.0 - 3.5 |
| U-87 MG | 0.5 - 5 | 6 | 3.0 - 5.0 |
| Primary Neurons | 0.1 - 1 | 24 | 1.5 - 2.5 |
Table 2: Time-Course of this compound Treatment on p62 Degradation in HeLa Cells (Hypothetical Data)
| Treatment Time (hours) | This compound Concentration (5 µM) | p62/Actin Ratio (Normalized to Control) |
| 0 (Control) | - | 1.00 |
| 4 | + | 0.85 |
| 8 | + | 0.62 |
| 12 | + | 0.45 |
| 24 | + | 0.30 |
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62
-
Cell Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with the desired concentration of this compound for the determined duration. Include vehicle (DMSO) and positive (e.g., 200 nM Rapamycin for 4 hours) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel. Due to its small size, LC3-II may require higher percentage gels for good resolution from LC3-I.[13]
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for LC3 (1:1000) and p62 (1:1000) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Also probe for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Use an ECL substrate to detect chemiluminescence and quantify band intensity using densitometry software.
Protocol 2: Autophagic Flux Assay
-
Experimental Groups: Prepare four groups of cells:
-
Vehicle Control (DMSO)
-
This compound at the optimal concentration
-
Lysosomal Inhibitor alone (e.g., 100 nM Bafilomycin A1)
-
This compound + Lysosomal Inhibitor
-
-
Treatment: Treat cells with this compound for the desired duration. For the groups receiving the lysosomal inhibitor, add it during the last 2-4 hours of the this compound treatment.
-
Analysis: Harvest the cells and perform Western blotting for LC3-II as described in Protocol 1. A significant increase in LC3-II in the this compound + inhibitor group compared to the inhibitor-only group indicates a positive autophagic flux.[5][8]
Visualizations
Caption: this compound inhibits the mTORC1 complex, promoting autophagy.
Caption: Experimental workflow for assessing this compound-induced autophagy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Roles of mTORC1 in Macromanaging Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 as the main gateway to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 6. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbsbio.co.uk [nbsbio.co.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking Autophagy With LC3B & p62 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 13. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing M867 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of M867 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and reversible selective inhibitor of caspase-3, a key enzyme involved in the apoptotic pathway. By inhibiting caspase-3, this compound can block the execution phase of apoptosis.[1][2][3] This activity makes it a valuable tool in research settings for studying apoptosis and as a potential therapeutic agent.
Q2: What are the likely causes of this compound degradation in solution?
Based on its chemical structure (Molecular Formula: C₁₆H₁₆F₂N₂OS), this compound is susceptible to degradation through several pathways:
-
Oxidation of the Thioether Group: The thioether linkage is prone to oxidation, which can alter the molecule's conformation and biological activity.
-
Hydrolysis of the Pyrimidinone Ring: The pyrimidinone core can undergo hydrolysis, particularly at non-neutral pH, leading to ring-opening and loss of function.
-
Photodegradation: The difluorophenyl group can absorb UV light, potentially leading to the cleavage of C-F bonds or other photochemical reactions.
Q3: How should I prepare stock solutions of this compound to minimize degradation?
To ensure the stability of your this compound stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the optimal storage conditions for this compound solutions?
For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or, preferably, -80°C.[2] Working solutions, especially those in aqueous buffers, should be prepared fresh for each experiment to ensure potency. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in my in vitro assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. |
| Inconsistent results between experiments. | Partial degradation of the this compound stock solution due to improper storage or handling. | Use single-use aliquots of the DMSO stock to avoid multiple freeze-thaw cycles. Ensure the stock solution is brought to room temperature before opening to prevent condensation. |
| Precipitate formation in my this compound working solution. | Poor solubility or degradation product formation in the aqueous buffer. | Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). If precipitation persists, consider sonicating the solution briefly. |
| Discoloration of the this compound solution. | Potential oxidation or other chemical degradation. | Discard the solution and prepare a fresh one from a new stock aliquot. Protect solutions from light, especially if they will be handled outside of a sterile hood for extended periods. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)
Procedure:
-
Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dilute this compound stock solution in 0.1 M HCl.
-
Basic Hydrolysis: Dilute this compound stock solution in 0.1 M NaOH.
-
Oxidation: Dilute this compound stock solution in 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the this compound stock solution at 60°C.
-
Photolytic Stress: Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak over time for each stress condition.
-
Calculate the percentage of degradation.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for this compound forced degradation study.
References
M867 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using M867 in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in in vivo mouse models?
Based on published studies, the recommended delivery method for this compound in mouse models of non-small cell lung cancer is intraperitoneal (i.p.) injection.[1][2]
Q2: What is the recommended dose of this compound for in vivo studies?
A well-tolerated and effective dose of this compound is 2 mg/kg, administered daily.[1][2]
Q3: What is a suitable vehicle for formulating this compound for in vivo administration?
This compound can be dissolved in Dimethyl Sulfoxide (DMSO) for in vivo administration.[1][2] The control group should receive daily intraperitoneal injections of the vehicle (DMSO) alone.[1]
Q4: What is a typical dosing schedule for this compound in combination with radiation therapy?
In studies combining this compound with radiation, this compound (or vehicle) was administered daily for 7 consecutive days. For the combination treatment group, this compound was given for two days prior to the first dose of irradiation.[1][2] Radiation treatment was typically administered one hour after the this compound injection.[1]
Q5: In which in vivo models has this this compound delivery protocol been used?
This protocol has been successfully used in athymic nude mice with xenografted H460 non-small cell lung cancer cells. The models include both subcutaneous implantation in the hind limb and orthotopic implantation in the mediastinum.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in vehicle | This compound may require assistance to fully dissolve in DMSO. | Gently warm the solution and vortex until the compound is completely dissolved. Prepare fresh dosing solutions daily to ensure stability. |
| Precipitation of this compound upon injection | The concentration of DMSO may be too high, causing the compound to precipitate when it comes into contact with physiological fluids. | While the cited studies use DMSO as the vehicle, if precipitation is observed, consider diluting the this compound-DMSO stock solution with a biocompatible co-solvent such as sterile saline or PEG400. It is crucial to keep the final DMSO concentration low (e.g., <10%) to minimize toxicity. |
| High inter-animal variability in tumor response | Inconsistent administration technique. | Ensure all personnel are properly trained in intraperitoneal injection techniques to ensure consistent delivery to the peritoneal cavity. |
| Animal health status. | Monitor animal health closely. Ensure all animals are healthy and properly acclimated before beginning the experiment. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Vehicle toxicity. | High concentrations of DMSO can be toxic. If signs of toxicity are observed in the vehicle control group, consider reducing the final concentration of DMSO in the injection volume. |
| Compound toxicity at the administered dose. | While 2 mg/kg has been reported as well-tolerated, if toxicity is observed, consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. |
Quantitative Data Summary
| Parameter | Value | Animal Model |
| Drug | This compound | Athymic nude mice with H460 xenografts |
| Dosage | 2 mg/kg | Athymic nude mice with H460 xenografts |
| Vehicle | DMSO | Athymic nude mice with H460 xenografts |
| Administration Route | Intraperitoneal (i.p.) Injection | Athymic nude mice with H460 xenografts |
| Frequency | Daily for 7 consecutive days | Athymic nude mice with H460 xenografts |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Subcutaneous Xenograft Model
This protocol is based on the methodology used in studies of this compound in a mouse hind limb lung cancer model.[1]
1. Animal Model:
-
Athymic nude mice.
-
Subcutaneously implant H460 non-small cell lung cancer cells into the hind limb.
-
Allow tumors to establish and reach a palpable size before starting treatment.
2. This compound Formulation:
-
Dissolve this compound in DMSO to achieve a final concentration that allows for the administration of 2 mg/kg in a suitable injection volume (e.g., 100 µL).
-
Prepare a vehicle control of DMSO.
-
Prepare fresh formulations daily.
3. Administration Protocol:
-
Administer this compound (2 mg/kg) or vehicle (DMSO) via intraperitoneal injection daily for 7 consecutive days.
4. Combination Therapy with Radiation (Optional):
-
For combination studies, administer this compound or vehicle for 2 days prior to the start of radiation.
-
On radiation days, administer this compound one hour before irradiation.
Protocol 2: In Vivo Administration of this compound in an Orthotopic Lung Cancer Model
This protocol is adapted from a study using an orthotopic model of non-small cell lung carcinoma.[2]
1. Animal Model:
-
Athymic nude mice.
-
Implant H460-Luc2 cells (or other suitable lung cancer cell line) into the mediastinum.
-
Monitor tumor growth using bioluminescence imaging.
2. This compound Formulation:
-
Prepare this compound in DMSO at a concentration suitable for a 2 mg/kg dose.
-
Prepare a vehicle control of DMSO.
3. Administration Protocol:
-
This compound only group: Administer this compound (2 mg/kg) via intraperitoneal injection daily for 7 days.
-
Radiation only group: Administer radiation (e.g., 2 Gy) daily for 5 days.
-
Combination group: Administer this compound (2 mg/kg) for 2 days, followed by combination treatment of this compound (2 mg/kg) and radiation (2 Gy) for the next 5 days.
Visualizations
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting TUNEL Assay Results with M867
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay in the context of studies involving the caspase-3 inhibitor, M867.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the TUNEL assay?
A1: The TUNEL assay is a method used to detect DNA fragmentation, which is a hallmark of the late stages of apoptosis.[1][2] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of cleaved DNA fragments.[3][4] These labeled nucleotides can then be visualized using fluorescence or light microscopy, allowing for the identification and quantification of cells undergoing apoptosis.[1]
Q2: What is this compound and how does it work?
A2: this compound is a novel, selective, and reversible inhibitor of caspase-3.[5][6] Caspase-3 is a key "executioner" enzyme in the caspase-dependent apoptotic pathway.[7] By inhibiting caspase-3, this compound can block this specific cell death pathway.
Q3: I treated cancer cells with this compound and radiation and saw more TUNEL-positive cells than with radiation alone. Since this compound inhibits apoptosis, shouldn't there be fewer TUNEL-positive cells?
A3: This is an expected, albeit counterintuitive, result observed in preclinical studies. While this compound inhibits caspase-3-dependent apoptosis, it can sensitize cancer cells to radiation by promoting cell death through alternative, caspase-independent pathways, such as autophagy.[6][8] The TUNEL assay detects DNA fragmentation, which occurs in multiple forms of cell death, not just caspase-dependent apoptosis. Therefore, the increase in TUNEL signal reflects a greater overall level of cell death, even though the specific mechanism has shifted away from the classical apoptotic pathway.[8]
Q4: How does this compound's effect on TUNEL staining differ between tumor and normal tissues?
A4: Studies have shown that this compound has a dual, context-dependent effect. In non-small cell lung carcinoma models, this compound enhances the cell-killing effects of radiation on tumor tissue, leading to an increase in TUNEL-positive cells.[8] Conversely, in normal lung tissue, this compound acts as a radioprotectant, abrogating radiation-induced lung injury and leading to a decrease in TUNEL-positive apoptotic cells compared to radiation alone.[8]
Q5: How should I quantify and present my TUNEL assay data from an this compound experiment?
A5: Quantification is typically performed by calculating the percentage of TUNEL-positive cells relative to the total number of cells (often determined by a nuclear counterstain like DAPI).[9] The data should be summarized in a table for clear comparison across different treatment groups.
Table 1: Example of Quantitative TUNEL Assay Data Presentation
| Treatment Group | Mean % TUNEL-Positive Cells (Tumor) | Standard Deviation | Mean % TUNEL-Positive Cells (Normal Tissue) | Standard Deviation |
| Vehicle Control | 5.4% | ± 1.2% | 4.9% | ± 1.5% |
| This compound Alone | 4.6% | ± 1.1% | 5.2% | ± 1.3% |
| Radiation Alone | 26.6% | ± 4.5% | 34.8% | ± 5.1% |
| This compound + Radiation | 48.4% | ± 5.2% | 23.7% | ± 4.8% |
Note: Data are hypothetical, based on trends reported in literature[8].
Visualizing Experimental Logic and Workflows
Caption: Logical pathway of this compound and radiation on cell death mechanisms.
Caption: Standard experimental workflow for the TUNEL assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Improper Fixation: Fixation time too short or too long; fixative not at neutral pH.[10][11] | 1. Optimize fixation time (e.g., 15-30 min for cells, longer for tissues). Use 4% paraformaldehyde in PBS (pH 7.4).[11][12] |
| 2. Insufficient Permeabilization: Proteinase K concentration too low or incubation time too short.[2][11] | 2. Titrate Proteinase K concentration (typically 10-20 µg/mL) and incubation time (10-30 min).[2] | |
| 3. Inactive Reagents: TdT enzyme or labeled dUTP has degraded. | 3. Use fresh reagents and store them correctly. Avoid using expired kits.[2] Run a positive control (DNase I treated sample) to validate reagent activity.[3] | |
| High Background | 1. Autofluorescence: Especially common in tissue sections containing red blood cells.[2] | 1. Use appropriate autofluorescence quenching reagents. Ensure proper perfusion of tissues if applicable. |
| 2. Excessive Reagent Concentration: TdT enzyme or dUTP concentration is too high. | 2. Dilute the TdT enzyme or labeled-dUTP mixture according to the manufacturer's protocol or optimize further.[11] | |
| 3. Insufficient Washing: Residual reagents remain on the sample.[10] | 3. Increase the number and duration of wash steps after the labeling reaction.[11] | |
| Non-Specific Staining | 1. Necrotic Cells: Necrosis can also cause DNA fragmentation, leading to false positives.[2][13] | 1. Assess cell morphology. Apoptotic cells typically show condensed chromatin and intact membranes, while necrotic cells may appear swollen with ruptured membranes. |
| 2. Over-digestion: Excessive Proteinase K treatment can damage DNA and expose non-specific binding sites.[14] | 2. Reduce the incubation time or concentration of Proteinase K. | |
| 3. DNA Repair/Synthesis: Active DNA repair or replication can create DNA breaks that are labeled by the assay.[9] | 3. Correlate TUNEL results with other apoptosis markers (e.g., cleaved caspase-3, Annexin V) to confirm the cell death mechanism. | |
| Damaged Tissue/Cell Morphology | 1. Harsh Permeabilization: Over-digestion with Proteinase K can degrade tissue structure.[14] | 1. Optimize the permeabilization step by reducing enzyme concentration or incubation time. |
| 2. Excessive Fixation: Prolonged fixation can make tissues brittle.[14] | 2. Limit fixation time (e.g., no more than 24 hours for many tissues).[2] |
Detailed Experimental Protocol: TUNEL Assay for Cultured Cells
This protocol provides a general framework. Optimization may be required based on the specific cell type and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
Proteinase K (20 µg/mL)
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and fluorescently labeled dUTP)
-
DNase I (for positive control)
-
Nuclease-free water
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Sample Preparation:
-
Controls:
-
Positive Control: After fixation, treat one sample with DNase I (e.g., 1 µg/mL in a suitable buffer) for 30 minutes at room temperature to induce DNA breaks. Wash thoroughly.[3]
-
Negative Control: Prepare one sample that will go through the entire process, but the TdT enzyme will be omitted from the labeling reaction mixture.[15]
-
-
Permeabilization:
-
Incubate samples with Permeabilization Solution (0.25% Triton™ X-100) for 20 minutes at room temperature.[3]
-
Wash twice with PBS.
-
Note: For some tissues, a Proteinase K digestion (10-20 µg/mL for 10-15 min) may be required instead of or in addition to Triton X-100. This step requires careful optimization.[2]
-
-
TUNEL Reaction:
-
Equilibrate the samples by adding TdT Reaction Buffer and incubate for 10 minutes at room temperature.[3]
-
Prepare the TUNEL Reaction Cocktail by mixing the TdT enzyme and labeled dUTP in TdT Reaction Buffer according to the kit manufacturer's instructions.
-
Remove the equilibration buffer and add the TUNEL Reaction Cocktail to the samples.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[11]
-
-
Detection and Analysis:
-
Stop the reaction by washing the samples twice with PBS for 5 minutes each.
-
If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[14]
-
Visualize the samples using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images from multiple random fields and quantify the percentage of TUNEL-positive nuclei.[1]
-
References
- 1. opentrons.com [opentrons.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 11. arcegen.com [arcegen.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. assaygenie.com [assaygenie.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Caspase-3 Inhibition: M867 versus Z-DEVD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent caspase-3 inhibitors: M867 and Z-DEVD-FMK. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Caspase-3 and its Inhibition
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular proteins and the orchestration of programmed cell death.[1] Its activation is a critical event in both physiological and pathological processes, making it a significant target for therapeutic intervention and a crucial biomarker in apoptosis research. Caspase-3 is synthesized as an inactive zymogen, procaspase-3, and is activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9.[1] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis converge on the activation of caspase-3.[2]
Inhibitors of caspase-3 are invaluable tools for studying the mechanisms of apoptosis and for the development of novel therapeutics for diseases characterized by excessive or insufficient cell death. This guide focuses on two such inhibitors, this compound and Z-DEVD-FMK, detailing their mechanisms of action, potency, selectivity, and the experimental evidence supporting their use.
At a Glance: this compound vs. Z-DEVD-FMK
| Feature | This compound | Z-DEVD-FMK |
| Mechanism of Action | Reversible inhibitor of caspase-3 | Irreversible inhibitor of caspase-3 |
| Selectivity | Selective for caspase-3 | Inhibits caspase-3, -6, -7, -8, and -10 |
| Potency (IC50 for Caspase-3) | 1.4 nM | 1.326 µM (in a specific enzymatic assay) |
| Cell Permeability | Cell-permeable | Cell-permeable |
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and Z-DEVD-FMK against caspase-3 and other caspases, as reported in various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations, and whether the assay is cell-free or cell-based.
| Inhibitor | Target Caspase | IC50 | Ki | Experimental Context | Reference |
| This compound | Caspase-3 | 1.4 nM | 0.7 nM | Biochemical assay | [3] |
| Caspase-7 | 36 nM | - | Biochemical assay | [4] | |
| Z-DEVD-FMK | Caspase-3 | 1.326 µM | - | Enzymatic activity assay with recombinant human active caspase-3 | [5] |
| Caspase-3 | 18 µM | - | Cell-based assay for blocking 6-OHDA-induced apoptotic cell death |
Mechanism of Action and Selectivity
This compound is a potent and selective reversible inhibitor of caspase-3.[3] Its reversibility allows for a more dynamic interaction with the enzyme, which can be advantageous in certain experimental setups where a transient inhibition is desired. Studies have shown that this compound also exhibits inhibitory activity against caspase-7, albeit at a lower potency.[4]
Z-DEVD-FMK , on the other hand, is an irreversible inhibitor of caspase-3. The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of the caspase, leading to permanent inactivation. While effective at inhibiting caspase-3, Z-DEVD-FMK is also known to inhibit other caspases, including caspase-6, caspase-7, caspase-8, and caspase-10. This broader selectivity should be a consideration when interpreting experimental results, as effects observed may not be solely due to caspase-3 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the role of caspase-3 and the points of intervention for this compound and Z-DEVD-FMK, the following diagrams are provided.
Supporting Experimental Data and Protocols
Caspase-3 Enzymatic Activity Assay
This assay is used to determine the in vitro potency of inhibitors against purified caspase-3.
Principle: The assay measures the cleavage of a fluorogenic or colorimetric substrate by active caspase-3. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Protocol (Fluorogenic Assay):
-
Recombinant active caspase-3 is incubated with varying concentrations of the inhibitor (this compound or Z-DEVD-FMK) in an appropriate assay buffer.
-
The reaction is initiated by the addition of a fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).
-
The fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Apoptosis Inhibition Assay
This assay evaluates the ability of the inhibitors to block apoptosis in a cellular context.
Principle: Cells are treated with an apoptotic stimulus, and the ability of the inhibitor to prevent cell death is measured.
Protocol (using Annexin V staining):
-
Plate cells (e.g., Jurkat or H460) and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or Z-DEVD-FMK for a specified time (e.g., 1-2 hours).
-
Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide, or radiation).
-
After the induction period, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.
-
The percentage of apoptotic cells is quantified for each inhibitor concentration to determine the effective concentration for apoptosis inhibition.
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the reproductive integrity of cells.
Principle: The ability of single cells to proliferate and form colonies after treatment with an inhibitor and/or another cytotoxic agent (e.g., radiation) is determined.
Protocol:
-
Cells are seeded at a low density in culture plates.
-
The cells are treated with the inhibitor (this compound or Z-DEVD-FMK), often in combination with another treatment like ionizing radiation.
-
After treatment, the cells are allowed to grow for a period of 7-14 days until visible colonies are formed.
-
The colonies are then fixed and stained (e.g., with crystal violet).
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, adjusted for the plating efficiency.
Conclusion
Both this compound and Z-DEVD-FMK are effective inhibitors of caspase-3 and valuable tools in apoptosis research. The choice between them depends on the specific requirements of the experiment.
-
This compound is the preferred choice when high selectivity for caspase-3 and a reversible mode of inhibition are desired. Its high potency makes it suitable for applications where minimal off-target effects are crucial.
-
Z-DEVD-FMK is a potent, irreversible inhibitor that can be used to achieve sustained and broad inhibition of caspase-3 and other related caspases. Its broader specificity, however, necessitates careful consideration in experimental design and data interpretation.
Researchers should carefully consider the mechanism of action, selectivity profile, and the nature of their experimental system when selecting the most appropriate caspase-3 inhibitor. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process.
References
A Comparative Guide to Caspase Inhibitors: M867 vs. Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M867, a selective caspase-3 inhibitor, with other widely used pan-caspase inhibitors, namely Z-VAD-FMK, Emricasan (IDN-6556), and Q-VD-OPh. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific applications in apoptosis research and drug development.
Introduction to Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. They are synthesized as inactive zymogens (procaspases) and, upon activation, trigger a proteolytic cascade that leads to cellular dismantling. Caspase inhibitors are invaluable tools for studying the intricate mechanisms of apoptosis and are being investigated as therapeutic agents for a variety of diseases characterized by excessive or insufficient cell death. These inhibitors can be broadly categorized into two groups: selective inhibitors, which target specific caspases, and pan-caspase inhibitors, which exhibit broad-spectrum activity against multiple caspases.
This compound is a potent, reversible, and selective inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Its selectivity allows for the specific interrogation of the roles of caspase-3 in cellular processes.
In contrast, Z-VAD-FMK , Emricasan (IDN-6556) , and Q-VD-OPh are pan-caspase inhibitors designed to block the activity of a wide range of caspases, including both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).[2][3][4]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and the selected pan-caspase inhibitors against various caspases.
Disclaimer: The IC50 values presented below are compiled from various sources and may have been determined under different experimental conditions. Therefore, these values should be used as a comparative guide and not as absolute measures of potency.
| Inhibitor | Caspase-1 (nM) | Caspase-2 (nM) | Caspase-3 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Caspase-10 (nM) |
| This compound | - | - | 1.4[1] | - | 36[5] | - | - | - |
| Z-VAD-FMK | 1000[6] | - | - | 6780[6] | 4110[6] | 5420[6] | 10660[6] | 9520[6] |
| Emricasan (IDN-6556) | 0.4[3] | 20[3] | 2[3] | 4[3] | 6[3] | 6[3] | 0.3[3] | - |
| Q-VD-OPh | 25-400[4] | - | 25-400[4] | - | 48[7] | 25-400[4] | 25-400[4] | 25-400[7] |
Mechanism of Action and Specificity
The fundamental difference between this compound and the other inhibitors lies in their target specificity, which dictates their utility in different experimental contexts.
This compound , with its high selectivity for caspase-3, is an ideal tool for dissecting the specific downstream events of the apoptotic cascade that are mediated by this executioner caspase.[1]
Z-VAD-FMK , Emricasan , and Q-VD-OPh are valuable for determining whether a cellular process is caspase-dependent in a general sense. However, their broad specificity precludes the identification of the specific caspases involved. It is also important to consider potential off-target effects. For instance, Z-VAD-FMK has been reported to induce autophagy through off-target inhibition of NGLY1, a phenomenon not observed with Q-VD-OPh.[8]
Signaling Pathway Intervention
The following diagram illustrates the points of intervention for a selective caspase-3 inhibitor like this compound versus pan-caspase inhibitors within the apoptotic signaling pathways.
Caption: Points of intervention for this compound and pan-caspase inhibitors in apoptosis.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to scientific research. Below is a detailed methodology for a key experiment used to evaluate and compare caspase inhibitors.
Fluorometric Caspase Activity Assay for IC50 Determination
This assay quantifies caspase activity by measuring the fluorescence of a reporter molecule released upon cleavage of a specific substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (this compound, Z-VAD-FMK, Emricasan, or Q-VD-OPh)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
96-well black microplate
-
Fluorometric microplate reader
Experimental Workflow:
Caption: Workflow for determining caspase inhibitor IC50 values.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a 96-well plate and culture overnight.
-
Pre-treat cells with a serial dilution of the caspase inhibitor for 1-2 hours.
-
Induce apoptosis using an appropriate stimulus (e.g., staurosporine, TNF-α). Include untreated and vehicle-treated controls.
-
Incubate for the desired period to allow for apoptosis induction.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and wash the cells with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer and incubating on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the subsequent assay.
-
-
Caspase Activity Assay:
-
In a new 96-well black microplate, add an equal amount of protein from each lysate to wells containing caspase assay buffer.
-
Add the appropriate fluorogenic caspase substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals or at a fixed endpoint.
-
Calculate the percentage of caspase inhibition for each inhibitor concentration relative to the control (apoptosis-induced cells without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The choice between a selective caspase inhibitor like this compound and a pan-caspase inhibitor such as Z-VAD-FMK, Emricasan, or Q-VD-OPh is contingent on the specific research question. This compound is the preferred choice for investigating the precise role of caspase-3 in apoptosis. Pan-caspase inhibitors are useful for establishing general caspase dependency but require careful consideration of their broad specificity and potential off-target effects. The experimental protocols provided in this guide offer a foundation for the effective application of these critical research tools in the study of apoptosis and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Emricasan | Caspase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Apoptosome dependent caspase-3 activation pathway is non-redundant and necessary for apoptosis in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
M867: A Comparative Analysis of its Efficacy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel caspase-3 inhibitor, M867, with standard-of-care chemotherapies in non-small cell lung cancer (NSCLC) cell lines. The data presented is compiled from preclinical studies and aims to offer an objective overview of this compound's performance, particularly in combination with radiation therapy.
Executive Summary
This compound is a selective and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] In preclinical studies involving the H460 NSCLC cell line, this compound has demonstrated significant potential as a radiosensitizer, enhancing the cytotoxic effects of ionizing radiation.[1][2][3][4] Its mechanism of action deviates from traditional apoptosis induction; by inhibiting caspase-3, this compound appears to shift the mode of cell death towards autophagy and caspase-independent apoptosis.[1][3][5][6] This unique mechanism suggests a potential strategy to overcome radioresistance in lung cancer.[1][4] This guide presents a comparative analysis of this compound's efficacy against conventional chemotherapeutic agents, paclitaxel (B517696) and cisplatin (B142131), in the H460 human NSCLC cell line.
Comparative Efficacy of this compound and Standard Chemotherapies
The following tables summarize the efficacy of this compound, paclitaxel, and cisplatin in the H460 NSCLC cell line, both as single agents and in combination with radiation.
Table 1: In Vitro Cytotoxicity in H460 NSCLC Cells
| Compound | Metric | Value | Reference |
| This compound | IC50 (Caspase-3 inhibition) | 0.1 nM | [1][2] |
| IC50 (Caspase-7 inhibition) | 36 nM | [1][2] | |
| Paclitaxel | GI50 (48h exposure) | 4 - 24 nM | [7] |
| IC50 (with 2.0 mM pirfenidone, 48h) | 5.7 nM | [8] | |
| Cisplatin | IC50 (48h exposure) | 0.33 µmol/L | [1] |
| IC50 (72h exposure) | 9.13 µmol/L | [1] |
Table 2: Radiosensitizing Effects in H460 NSCLC Cells
| Treatment | Metric | Value | Reference |
| This compound (10 nM) + Radiation | Dose Enhancement Ratio (DER) | 1.27 (p=0.007) | [1][2][4] |
| Paclitaxel (8.3 nM) + X-rays | Sensitizer Enhancement Ratio (SER) | 1.29 | [9] |
| Cisplatin (5 µM) + Radiation | Clonogenic Survival | Significant decrease vs. radiation alone | [10] |
Table 3: In Vivo Tumor Growth Inhibition in H460 Xenografts
| Treatment Group | Metric | Result | Reference |
| Control | Tumor Growth | 180-fold increase from baseline | [5] |
| This compound alone | Tumor Growth | 100-fold increase from baseline | [5] |
| Radiation Therapy (RT) alone | Tumor Growth | 30-fold increase from baseline | [5] |
| This compound + RT | Tumor Growth | 12-fold increase from baseline (p=0.018 vs RT alone) | [5] |
| Paclitaxel (24 mg/kg/day) | Tumor Growth Inhibition | More effective than cisplatin (3 mg/kg/day) | [7] |
Mechanism of Action: Shifting the Cell Death Paradigm
This compound's primary mechanism is the inhibition of caspase-3. In the context of radiation therapy, which typically induces apoptosis, blocking this key downstream effector does not lead to cell survival. Instead, it triggers alternative cell death pathways.
-
Induction of Autophagy: Inhibition of caspase-3 by this compound leads to an increase in autophagic cell death.[1] This is supported by the observation that knocking down essential autophagy proteins, ATG5 and Beclin-1, results in increased radioresistance.
-
Caspase-Independent Apoptosis: The combination of this compound and radiation leads to increased levels of apoptosis as measured by TUNEL assays, despite the inhibition of caspase-3.[5][6] This indicates the activation of a caspase-independent apoptotic pathway.
This dual mechanism of inducing both autophagy and caspase-independent apoptosis represents a novel strategy to enhance the efficacy of radiotherapy.
Caption: this compound inhibits radiation-induced apoptosis, promoting autophagy and caspase-independent cell death.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment.
-
Cell Seeding: H460 cells are seeded in 6-well plates at a density of 200-10,000 cells/well, depending on the radiation dose.
-
Drug Treatment: Cells are treated with this compound, paclitaxel, or cisplatin at various concentrations for a specified duration (e.g., 24 hours for this compound).
-
Irradiation: Following drug treatment, cells are irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Plates are incubated for 8-10 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of non-irradiated control cells. The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) is calculated to quantify the radiosensitizing effect.
Caption: Workflow for assessing the clonogenic survival of cancer cells after drug and radiation treatment.
In Vivo Tumor Growth Delay Studies
These studies evaluate the effect of treatments on tumor growth in an animal model.
-
Tumor Implantation: H460 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.
-
Drug Administration: this compound is administered, for example, via intraperitoneal injection.
-
Irradiation: The tumor site is locally irradiated.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and the time for tumors to reach a specific volume (e.g., 4 times the initial volume) is determined to assess tumor growth delay.
Immunohistochemistry for Proliferation and Apoptosis
This technique is used to visualize and quantify markers of cell proliferation (Ki67) and apoptosis (TUNEL) in tumor tissues.
-
Tissue Preparation: Tumors from the in vivo studies are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the tumor tissue are cut and mounted on slides.
-
Staining:
-
Ki67 Staining: Slides are incubated with an anti-Ki67 antibody to detect proliferating cells.
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Visualization and Quantification: Stained slides are visualized under a microscope, and the percentage of Ki67-positive or TUNEL-positive cells is quantified in multiple fields of view.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a novel radiosensitizing agent for NSCLC. Its unique mechanism of action, which involves the induction of autophagy and caspase-independent apoptosis, offers a promising avenue to overcome resistance to conventional therapies. While direct comparative studies with other agents are limited, the available data suggests that this compound, in combination with radiation, can achieve significant tumor growth inhibition. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of lung cancer.[4]
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergetic effect of high dose rate radiations (10× FFF/2400 MU/min/10 MV x‐rays) and paclitaxel selectively eliminates melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing the spindle assembly checkpoint silencing enhances paclitaxel and Navitoclax-mediated apoptosis with distinct mechanistic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiosensitizing effect of carboplatin and paclitaxel to carbon-ion beam irradiation in the non-small-cell lung cancer cell line H460 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Radiosensitizing Effect of M867: A Comparative Guide
The landscape of cancer therapy is continually evolving, with a significant focus on enhancing the efficacy of established treatments like radiotherapy. Radiosensitizers, agents that make tumor cells more susceptible to radiation, represent a promising avenue of research. This guide provides a comprehensive comparison of M867, a novel caspase-3 inhibitor, with other radiosensitizing agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.
This compound Performance in Radiosensitization
This compound is a novel and reversible selective inhibitor of caspase-3.[1][2] Its primary mechanism in radiosensitization involves inhibiting apoptosis, which paradoxically leads to an increase in autophagic cell death and enhanced sensitivity of lung cancer cells to radiation.[1][2]
Quantitative Data Summary of this compound's Effects
| Experiment | Cell Line/Model | Key Findings | Reference |
| Clonogenic Survival Assay | H460 Lung Cancer Cells | Dose Enhancement Ratio (DER) = 1.27 (p=0.007) with 10nM this compound. | [1][2] |
| In Vivo Tumor Growth Delay | Mouse Hind Limb Lung Cancer Model | Significant tumor growth delay with this compound + radiation compared to radiation alone. | [1][2] |
| Tumor Proliferation (Ki67 Index) | In Vivo Mouse Model | >5-fold reduction in tumor proliferation in the combination therapy group. | [1][2] |
| Tumor Vasculature (vWF Staining) | In Vivo Mouse Model | Dramatic decrease in tumor vasculature with this compound + radiation. | [1][2] |
| Endothelial Tube Formation (Matrigel Assay) | Human Umbilical Vein Endothelial Cells (HUVECs) | Decrease in in vitro endothelial tubule formation with this compound + radiation. | [1][2] |
Comparison with Alternative Radiosensitizers
A variety of compounds are being investigated for their radiosensitizing properties, acting through diverse mechanisms. Below is a comparison of this compound with several alternatives.
| Radiosensitizer | Mechanism of Action | Reported Efficacy (Example) | References |
| This compound | Caspase-3 inhibitor, enhances autophagic cell death. | DER = 1.27 in H460 cells. | [1][2] |
| Gemcitabine | Dysregulation of S-phase checkpoints. | Sensitizer Enhancement Ratio (SER) = 1.27 in DU145 cells (normoxia). | [3][4] |
| Tirapazamine | Hypoxia-activated prodrug, generates DNA-damaging free radicals. | Promising results in Phase I and II clinical trials for lung and head and neck cancers. | [5] |
| Nicotinamide (B372718) | Reduces tumor hypoxia by increasing blood flow. | Enhances radiation response in SCCVII tumors. | [6] |
| N-Butylidenephthalide (BP) | Induces apoptosis, G2/M arrest, and inhibits DNA repair (downregulates Rad51). | Enhances radiosensitivity of breast cancer cells in clonogenic and comet assays. | [7] |
| Polθ Inhibitors (ART558, ART899) | Inhibit microhomology-mediated end joining (MMEJ) DNA repair. | Potently radiosensitize tumor cells, especially with fractionated radiation. | [8] |
| Natural Compounds (e.g., Curcumin, Genistein) | Multiple mechanisms including inhibition of NF-κB and cell cycle arrest. | Curcumin and Genistein are in clinical trials as radiosensitizers. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment, measuring cytotoxicity.
-
Cell Plating: H460 lung cancer cells are seeded in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10nM) or a vehicle control for a specified period (e.g., 2 hours) prior to irradiation.[1]
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubation: Following treatment, the medium is replaced, and cells are incubated for a period allowing for colony formation (e.g., 8 days).[1]
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) x plating efficiency. The Dose Enhancement Ratio (DER) is calculated from the survival curves.
In Vivo Tumor Growth Delay Study
This study evaluates the effect of a treatment on tumor growth in a living organism.
-
Tumor Implantation: H460 cells are injected subcutaneously into the hind limb of immunocompromised mice.
-
Treatment Groups: Mice are randomized into groups: control, this compound alone, radiation alone, and this compound + radiation.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Irradiation: The tumor-bearing limb is irradiated with a defined dose of radiation.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Endpoint: The study continues until tumors reach a predetermined maximum size or for a specified duration. The time for the tumor to reach a certain volume is recorded.
Immunohistochemistry for Ki67 and von Willebrand Factor (vWF)
This technique is used to visualize specific proteins in tissue sections.
-
Tissue Preparation: Tumors from the in vivo study are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the tumor tissue are cut and mounted on slides.
-
Antigen Retrieval: Slides are treated to unmask the target antigens.
-
Antibody Staining: Sections are incubated with primary antibodies against Ki67 (a proliferation marker) or vWF (an endothelial cell marker). This is followed by incubation with a secondary antibody conjugated to an enzyme.
-
Visualization: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the antigen site.
-
Analysis: The slides are examined under a microscope. For Ki67, the percentage of positive-staining cells is determined. For vWF, the number of blood vessels per microscopic field is counted to assess vascular density.[1][2]
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Radiosensitization
Caption: this compound inhibits radiation-induced Caspase-3 activation, leading to increased autophagy and enhanced cell death.
General Workflow for Radiosensitizer Evaluation
Caption: A typical workflow for evaluating a potential radiosensitizer, from initial in vitro screening to in vivo validation.
Mechanism of Hypoxia-Activated Radiosensitizers
Caption: Mechanism of hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of tumors.
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing FDA approved drugs as radiosensitizers for treating hypoxic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of radiosensitization of conventional chemotherapeutic agents [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the selective tumor radiosensitizer nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Radiosensitizers in Radiotherapy: Cancer Treatment by Combining Ionizing Radiation with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
M867: A Potent and Selective Caspase-3 Inhibitor for Apoptosis Research
A comprehensive guide to the specificity, performance, and experimental application of M867, a selective and reversible inhibitor of caspase-3.
For researchers in apoptosis, neurodegenerative diseases, and oncology, the precise modulation of specific caspases is paramount. This compound has emerged as a valuable tool due to its high potency and selectivity for caspase-3, a key executioner caspase in the apoptotic cascade. This guide provides a detailed comparison of this compound's inhibitory activity across various caspases, supported by quantitative data and detailed experimental protocols.
High Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for caspase-3 over other caspase family members. This specificity is crucial for dissecting the specific roles of caspase-3 in cellular processes without the confounding effects of inhibiting other caspases. The inhibitory activity of this compound has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) against a panel of caspases.
| Caspase | This compound Ki (nM) | This compound IC50 (nM) | Selectivity over Caspase-3 (based on Ki) |
| Caspase-1 | 107 | - | ~76-fold |
| Caspase-2 | >100,000 | - | >71,428-fold |
| Caspase-3 | 1.4 | 0.1 - 1.4 [1][2] | - |
| Caspase-4 | 495 | - | ~354-fold |
| Caspase-5 | 805 | - | ~575-fold |
| Caspase-6 | 3,442 | - | ~2,459-fold |
| Caspase-7 | 8.9 | 36[2] | ~6-fold |
| Caspase-8 | 4,032 | - | ~2,880-fold |
| Caspase-9 | Not Determined | - | - |
| Caspase-10 | 29,490 | - | ~21,064-fold |
Data compiled from published research.[3]
The data clearly illustrates that this compound is a highly potent inhibitor of caspase-3 with a Ki of 1.4 nM.[3] Its selectivity for caspase-3 is evident when compared to its activity against other caspases, with the closest off-target activity being against caspase-7, for which it is approximately 6-fold less potent.[3] For other caspases, the selectivity is significantly higher, ranging from approximately 76-fold for caspase-1 to over 71,000-fold for caspase-2.[3]
Visualizing the Role of Caspase-3 in Apoptosis
Caspase-3 is a central executioner in the apoptotic signaling pathway. Its activation can be triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the convergence of these pathways on the activation of caspase-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
M867: A Potent and Selective Caspase-3 Inhibitor with Favorable Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of M867, a novel caspase-3 inhibitor, with other relevant proteases, supported by experimental data and detailed protocols.
This compound is a potent and reversible inhibitor of caspase-3, a key executioner protease in the apoptotic signaling pathway. Its high selectivity is crucial for minimizing off-target effects and ensuring focused therapeutic action. This comparison guide delves into the cross-reactivity of this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Performance Comparison: this compound vs. Other Caspase Inhibitors
The inhibitory activity of this compound has been primarily characterized against caspases, a family of cysteine-aspartic proteases central to apoptosis. The selectivity of this compound is most evident when compared to its activity against other members of the caspase family.
| Inhibitor | Target Protease | IC50 (nM) | Fold Selectivity vs. Caspase-7 | Reference |
| This compound | Caspase-3 | 0.1 | 360 | [1] |
| Caspase-7 | 36 | 1 | [1] | |
| Z-DEVD-FMK | Caspase-3 | 18,000 | N/A | [2][3][4] |
| Caspase-6 | Inhibits | N/A | [3][5] | |
| Caspase-7 | Inhibits | N/A | [3][5] | |
| Caspase-8 | Inhibits | N/A | [3][5] | |
| Caspase-10 | Inhibits | N/A | [3][5] |
Note: "Inhibits" indicates reported inhibitory activity without a specific IC50 value available in the searched literature. N/A (Not Applicable) is used where direct comparison is not possible due to lack of quantitative data.
As the data indicates, this compound exhibits high potency against caspase-3 with a sub-nanomolar IC50 value.[1] Its cross-reactivity with the closely related caspase-7 is significantly lower, demonstrating a 360-fold selectivity for caspase-3.[1] In contrast, the well-known caspase inhibitor Z-DEVD-FMK, while targeting caspase-3, has a much higher IC50 value of 18 µM and is known to inhibit a broader range of caspases, including -6, -7, -8, and -10, highlighting its comparatively lower selectivity.[2][3][4][5]
Signaling Pathways and Experimental Design
To understand the context of this compound's activity, it is essential to visualize the apoptotic signaling pathway in which caspase-3 plays a pivotal role.
Caption: Apoptosis signaling pathways leading to caspase-3 activation.
The experimental workflow for determining the cross-reactivity of a protease inhibitor like this compound is a critical component of its characterization.
Caption: Workflow for determining protease inhibitor cross-reactivity.
Experimental Protocols
In Vitro Caspase Activity Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of inhibitors against specific caspases.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -3, -7, -8, -9)
-
This compound and other caspase inhibitors to be tested
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspases to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other test inhibitors in the assay buffer. A DMSO stock solution is typically used for the initial dilution.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, the diluted enzyme, and the serially diluted inhibitor. Include wells with enzyme and buffer only (positive control) and buffer only (blank).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic caspase substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC substrates) kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
This compound demonstrates a highly potent and selective inhibition of caspase-3. Its significantly lower activity against caspase-7 and, by extension, likely other caspases, positions it as a valuable tool for targeted research and potential therapeutic applications where precise modulation of the apoptotic pathway is desired. The provided experimental protocol offers a standardized method for researchers to validate and compare the cross-reactivity profiles of this compound and other protease inhibitors in their own laboratories.
References
- 1. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
M867 vs. Pan-Caspase Inhibitors: A Comparative Guide for Apoptosis Assays
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the choice of caspase inhibitor is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of M867, a selective caspase-3 inhibitor, and pan-caspase inhibitors, offering a detailed analysis of their performance in apoptosis assays supported by experimental data.
This document delves into the mechanisms of action, target specificity, and practical applications of these two classes of inhibitors. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research questions.
At a Glance: this compound vs. Pan-Caspase Inhibitors
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh, Emricasan) |
| Target(s) | Primarily Caspase-3, with some activity against Caspase-7 | Broad-spectrum, targeting multiple initiator and executioner caspases |
| Inhibition | Reversible | Generally irreversible (e.g., Z-VAD-FMK, Q-VD-OPh, Emricasan) |
| Mechanism | Selective inhibition of a key executioner caspase | Widespread blockade of the caspase cascade |
| Observed Effects in Apoptosis Assays | Can decrease caspase-3 activity but may lead to an increase in total apoptosis via caspase-independent pathways (e.g., autophagy). | Generally block most features of apoptosis, including DNA fragmentation and PARP cleavage. Some studies suggest potential off-target or caspase-independent effects. |
| Primary Use Case | Investigating the specific role of caspase-3 in apoptosis and exploring caspase-independent cell death pathways. | General inhibition of apoptosis to determine if a process is caspase-dependent. |
This compound: A Selective Caspase-3 Inhibitor
This compound is a potent and reversible inhibitor with a strong preference for caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] Its selectivity allows for the specific interrogation of the role of caspase-3 in programmed cell death.
Mechanism of Action
This compound functions by binding to the active site of caspase-3, preventing it from cleaving its downstream substrates, which are essential for the morphological and biochemical changes associated with apoptosis. However, a notable characteristic of this compound is its potential to enhance overall cell death, even while inhibiting caspase-3.[1][3] This phenomenon is often attributed to the activation of alternative, caspase-independent cell death pathways, such as autophagy.[1]
Caption: Mechanism of this compound in Apoptosis.
Performance in Apoptosis Assays: Experimental Data
Studies utilizing this compound have revealed complex effects on apoptotic markers. While it effectively reduces cleaved caspase-3 levels, it can paradoxically increase the total number of apoptotic cells as detected by TUNEL assays.
Table 1: Effect of this compound on Apoptosis in H460 Lung Cancer Cells (in vitro)
| Treatment | Apoptotic Cells (%) (Annexin-V Assay) | Reference |
| Control | ~5% | [1] |
| Radiation (20 Gy) | ~20% | [1] |
| This compound (100nM) + Radiation (20 Gy) | ~10% | [1] |
Table 2: Effect of this compound on Apoptosis in H460 Lung Cancer Xenografts (in vivo)
| Treatment | Apoptotic Cells (%) (TUNEL Assay) | Cleaved Caspase-3 Positive Cells (%) | Reference |
| Control | ~5% | ~5.4% | [3] |
| This compound | ~5% | ~4.6% | [3] |
| Radiation | 26.6% | 25.0% | [3] |
| This compound + Radiation | 48.4% | 16.9% | [3] |
Experimental Protocol: Annexin-V Apoptosis Assay with this compound
This protocol is a representative example for assessing apoptosis in cell culture following treatment with this compound.
-
Cell Seeding: Plate H460 lung cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 100 nM) for 2 hours.
-
Induction of Apoptosis: Induce apoptosis, for example, by irradiation (e.g., 5-20 Gy).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Pan-Caspase Inhibitors: Broad-Spectrum Apoptosis Blockade
Pan-caspase inhibitors, such as the widely used Z-VAD-FMK, Q-VD-OPh, and Emricasan, are broad-spectrum agents that inhibit the activity of multiple caspases, including both initiator and executioner caspases.[4]
Mechanism of Action
These inhibitors typically contain a peptide sequence recognized by caspases, coupled to a fluoromethylketone (FMK) group that irreversibly binds to the catalytic site of the caspases, thereby blocking their activity.[4] By inhibiting a wide range of caspases, these compounds can effectively halt the apoptotic cascade initiated by both the intrinsic and extrinsic pathways.
Caption: Pan-Caspase Inhibitor Mechanism of Action.
Performance in Apoptosis Assays: Experimental Data
Pan-caspase inhibitors are generally effective at reducing the hallmarks of apoptosis across various assays.
Table 3: IC50 Values of Common Pan-Caspase Inhibitors against Key Caspases
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Reference |
| Z-VAD-FMK | ~400 | ~25-100 | ~25-100 | ~25-100 | [4][5] |
| Q-VD-OPh | ~400 | ~25-100 | ~25-100 | ~25-100 | [4][5] |
| Emricasan | - | ~0.3 | ~0.2 | ~0.6 | [4] |
Note: IC50 values can vary depending on the assay conditions.
Table 4: Effect of Z-VAD-FMK on Apoptosis in Human Granulosa Cells
| Treatment | Viable Cells (%) (Annexin-V/PI Assay) | Reference |
| Control | ~95% | [6] |
| CoCl₂ (Hypoxia mimic) | ~70% | [6] |
| CoCl₂ + Z-VAD-FMK (50 µM) | ~85% | [6] |
Experimental Protocol: TUNEL Assay with a Pan-Caspase Inhibitor
The following is a general protocol for assessing DNA fragmentation using a TUNEL assay in the presence of a pan-caspase inhibitor.
-
Cell Culture and Treatment: Culture cells of interest and pre-treat with a pan-caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) for 1-2 hours before inducing apoptosis.
-
Induce Apoptosis: Treat cells with an appropriate apoptotic stimulus.
-
Harvest and Fixation: Harvest the cells and fix them in a paraformaldehyde solution.
-
Permeabilization: Permeabilize the cells with a detergent-based solution (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal in cells with fragmented DNA.
Logical Workflow for Choosing an Inhibitor
Caption: Decision workflow for inhibitor selection.
Summary and Conclusion
The choice between this compound and a pan-caspase inhibitor fundamentally depends on the research question.
-
Pan-caspase inhibitors are the tool of choice for determining whether a cellular process is broadly dependent on caspase activity. Their wide-ranging inhibition provides a clear "on/off" switch for the majority of the apoptotic machinery.
-
This compound , with its selectivity for caspase-3, offers a more nuanced approach. It is ideal for dissecting the specific contributions of this key executioner caspase. Furthermore, the observation that this compound can promote cell death through caspase-independent mechanisms makes it a valuable tool for researchers investigating alternative cell death pathways and the interplay between them.
Researchers should carefully consider the specific aims of their apoptosis assays. For a comprehensive understanding, especially when unexpected results arise, employing both a selective inhibitor like this compound and a pan-caspase inhibitor in parallel experiments can provide invaluable insights into the complex and multifaceted nature of programmed cell death.
References
- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
M867 and Emricasan: A Comparative Efficacy Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two caspase inhibitors, M867 and emricasan (B1683863). This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the distinct signaling pathways and experimental workflows.
Executive Summary
This compound and emricasan are both inhibitors of caspases, key enzymes in the apoptosis pathway. However, they exhibit distinct profiles in terms of their selectivity, mechanism of action, and therapeutic applications. Emricasan is an orally available, irreversible pan-caspase inhibitor that has been extensively studied in the context of liver diseases, including non-alcoholic steatohepatitis (NASH) and cirrhosis.[1][2][3] In contrast, this compound is a novel, reversible, and selective inhibitor of caspase-3, which has shown promise as a radiosensitizer in preclinical models of non-small cell lung carcinoma.[4][5] This guide will delve into the comparative efficacy of these two molecules, supported by experimental data.
Mechanism of Action and Signaling Pathways
Emricasan, as a pan-caspase inhibitor, broadly targets multiple caspases involved in both the intrinsic and extrinsic apoptosis pathways.[1][6] This broad inhibition leads to a reduction in inflammation and apoptosis in hepatocytes, which is beneficial in the context of chronic liver diseases.[3][7]
This compound's selectivity for caspase-3 results in a more targeted intervention in the apoptotic cascade. In the context of cancer therapy, its inhibition of caspase-3-mediated apoptosis, when combined with radiation, appears to shift the mode of cell death towards autophagy, ultimately enhancing the cytotoxic effect on tumor cells.
Signaling Pathway Diagrams
To illustrate the mechanisms of action, the following diagrams depict the signaling pathways affected by emricasan and this compound.
Comparative Efficacy Data
Direct comparative studies between this compound and emricasan are not available in the published literature. Therefore, this section presents key efficacy data for each compound in its primary area of investigation.
Emricasan Efficacy in Liver Disease
Emricasan has been evaluated in numerous preclinical and clinical studies for its potential to treat liver diseases. Key findings are summarized below.
| Parameter | Model/Population | Treatment | Result | Reference |
| Caspase-3/7 Activity | Patients with NAFLD | Emricasan (25 mg BID) | Significant decrease from baseline at day 7 (p < 0.0001) and day 28 (p = 0.0108) | [8] |
| Alanine Aminotransferase (ALT) | Patients with NAFLD | Emricasan (25 mg BID) | Significant decrease from baseline at day 7 and day 28 | [8] |
| Portal Pressure | CCl4-induced cirrhotic rats | Emricasan | Significantly lower portal pressure compared to vehicle | [2] |
| Liver Fibrosis | CCl4-induced cirrhotic rats | Emricasan | Significantly lower liver fibrosis | [2] |
| Hepatocyte Apoptosis | High-fat diet-fed mice (NASH model) | Emricasan | 5-fold increase in apoptosis in control, attenuated with emricasan | [7] |
| Caspase-3 and -8 Activities | High-fat diet-fed mice (NASH model) | Emricasan | 1.5-fold (caspase-3) and 1.3-fold (caspase-8) increase in control, decreased with emricasan | [7] |
This compound Efficacy in Non-Small Cell Lung Carcinoma (NSCLC)
This compound has been investigated as a radiosensitizer in preclinical models of NSCLC.
| Parameter | Model | Treatment | Result | Reference |
| Clonogenic Survival | H460 lung cancer cells | This compound + Radiation | Dose enhancement ratio (DER) = 1.27 (p = 0.007) | [5][9][10] |
| Tumor Growth Delay | In vivo mouse hind limb lung cancer model | This compound + Radiation | Significant tumor growth delay compared to radiation alone | [5][9] |
| Tumor Proliferation (Ki67 index) | H460 mouse xenograft | This compound + Radiation | 6-fold reduction compared to control (p<0.001); 2-fold reduction compared to radiation alone (p<0.001) | [9][10] |
| Apoptosis (TUNEL staining) | H460 mouse xenograft | This compound + Radiation | Increased levels of apoptosis (p<0.01), but a decrease in caspase-dependent apoptosis relative to radiation alone (p<0.01) | [4][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. This section outlines the protocols for key experiments cited in this guide.
Emricasan: Carbon Tetrachloride (CCl4)-Induced Cirrhosis Model in Rats
-
Objective: To evaluate the effect of emricasan on portal hypertension and liver fibrosis in a preclinical model of advanced liver disease.
-
Animal Model: Male Wistar rats.
-
Induction of Cirrhosis: Intraperitoneal injections of CCl4 twice weekly for 12 weeks.
-
Treatment: Oral administration of emricasan or vehicle for 7 days.
-
Key Parameters Measured: Portal pressure (via a catheter in the portal vein), liver fibrosis (Sirius Red staining and collagen 1α expression), and markers of hepatic stellate cell activation.
-
Workflow Diagram:
Caption: Workflow for CCl4-induced cirrhosis study.
This compound: In Vivo Mouse Hind Limb Lung Cancer Model
-
Objective: To assess the efficacy of this compound as a radiosensitizer in an in vivo model of NSCLC.
-
Cell Line: H460 human NSCLC cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of H460 cells into the hind limb.
-
Treatment:
-
This compound administered via oral gavage.
-
Ionizing radiation delivered to the tumor-bearing limb.
-
Combination of this compound and radiation.
-
-
Key Parameters Measured: Tumor volume (measured with calipers), tumor growth delay, and immunohistochemical analysis of tumor tissue for proliferation (Ki67) and apoptosis (TUNEL).
-
Workflow Diagram:
Caption: Workflow for in vivo radiosensitization study.
Discussion and Conclusion
The available data indicate that this compound and emricasan are caspase inhibitors with distinct therapeutic potentials. Emricasan, with its broad pan-caspase inhibition, has shown efficacy in preclinical models of liver disease by reducing hepatocyte apoptosis and inflammation.[2][7] However, its clinical development has faced challenges in demonstrating significant improvements in hard clinical endpoints such as fibrosis regression or prevention of liver decompensation in patients with NASH cirrhosis.[12][13][14][15][16]
This compound, on the other hand, demonstrates a more nuanced mechanism of action as a selective caspase-3 inhibitor in the context of cancer therapy. Its ability to enhance the efficacy of radiation by promoting a switch from apoptosis to a different form of cell death highlights its potential as an adjunct to conventional cancer treatments.[4][5][9][10][11]
References
- 1. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 2. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emricasan for the treatment of liver cirrhosis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- 10. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Emricasan to prevent new decompensation in patients with NASH-related decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized placebo-controlled trial of emricasan for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of anti-hepatic fibrosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M867 and Pralnacasan: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational caspase inhibitors M867 and pralnacasan (B1678038). While both molecules target inflammation and apoptosis through caspase modulation, they exhibit distinct selectivities and have been evaluated in different therapeutic contexts. This document summarizes their efficacy based on available preclinical data, details the experimental protocols used in these key studies, and visualizes their respective signaling pathways and experimental workflows.
Introduction to this compound and Pralnacasan
This compound is a selective and reversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. Its therapeutic potential has been primarily investigated in the context of oncology, specifically as a radiosensitizer for non-small cell lung cancer (NSCLC).
Pralnacasan (VX-740) is a potent, selective, and orally active inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 is a critical mediator of inflammation through its role in the maturation of pro-inflammatory cytokines IL-1β and IL-18. Pralnacasan was developed for the treatment of inflammatory diseases, with a focus on rheumatoid arthritis and osteoarthritis. However, its clinical development was halted in Phase II trials due to observations of liver toxicity in long-term animal studies at high doses.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for this compound and pralnacasan from key preclinical studies.
Table 1: In Vitro Potency of this compound and Pralnacasan
| Compound | Target | Assay Type | IC50 | Ki | Organism | Reference |
| This compound | Caspase-3 | Enzyme Inhibition | 1.4 nM | 0.7 nM | Not Specified | [cite: ] |
| Pralnacasan | Caspase-1 | Enzyme Inhibition | 1.3 nM | Not Specified | Not Specified | [cite: ] |
Table 2: Preclinical Efficacy of this compound in Combination with Radiation in NSCLC Models
| Experimental Model | Treatment Group | Primary Outcome | Result | p-value | Reference |
| H460 Lung Cancer Cells (In Vitro) | This compound (10 nM) + Radiation | Clonogenic Survival (Dose Enhancement Ratio) | DER = 1.27 | 0.007 | [cite: ] |
| H460 Xenograft in Mice (In Vivo) | This compound + Radiation vs. Radiation Alone | Tumor Growth Inhibition | Significant Increase | 0.02 | [cite: ] |
| H460 Xenograft in Mice (In Vivo) | This compound + Radiation vs. Radiation Alone | Active Caspase-3 Staining in Tumor | 16.9% vs. 25.0% | <0.01 | [cite: ] |
| H460 Xenograft in Mice (In Vivo) | This compound + Radiation vs. Radiation Alone | Apoptosis (TUNEL Assay) in Tumor | Increased total apoptosis | <0.01 | [cite: ] |
Table 3: Preclinical Efficacy of Pralnacasan in Osteoarthritis (OA) Mouse Models
| Experimental Model | Dosing | Primary Outcome | Result | Reference |
| Collagenase-Induced OA (Balb/c mice) | 12.5 and 50 mg/kg, p.o., twice daily | Reduction in OA Severity (Histopathology) | 13-22% reduction | [1] |
| Spontaneous OA (STR/1N mice) | 4200 ppm in food | Reduction in OA Severity (Histopathology) | Significant reduction | [1] |
| Spontaneous OA (STR/1N mice) | 4200 ppm in food | Reduction in Urinary HP cross-links (Joint Damage Marker) | 59% reduction | [1] |
| Spontaneous OA (STR/1N mice) | 4200 ppm in food | Reduction in Urinary HP/LP ratio (Joint Damage Marker) | 84% reduction | [1] |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways modulated by this compound and pralnacasan.
Caption: this compound inhibits the executioner caspase-3 in the apoptosis pathway.
Caption: Pralnacasan inhibits caspase-1, blocking pro-inflammatory cytokine maturation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound and/or radiation.
Methodology:
-
Cell Culture: H460 non-small cell lung cancer cells were cultured in appropriate media and conditions.
-
Cell Seeding: A known number of cells were seeded into 6-well plates. The seeding density was adjusted based on the expected survival fraction for each treatment group to yield a countable number of colonies.
-
Treatment: Cells were treated with a dose range of this compound (e.g., 1.4 to 10 nM) or a vehicle control (DMSO) for 24 hours. Following this compound treatment, cells were irradiated with varying doses of ionizing radiation.
-
Incubation: Plates were incubated for 8-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixing and Staining: Colonies were fixed with a solution such as 10% formalin and then stained with a 0.5% crystal violet solution.
-
Colony Counting: The number of colonies in each well was counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group were calculated. The dose enhancement ratio (DER) was determined to quantify the radiosensitizing effect of this compound.
References
A Comparative Guide to M867-Induced Caspase-Independent Death in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of M867, a selective caspase-3 inhibitor, and Curcumin (B1669340), a natural polyphenol, in the context of inducing cell death in non-small cell lung cancer (NSCLC). While both compounds have been shown to induce non-apoptotic cell death pathways, their mechanisms of action and specificity present distinct profiles for consideration in research and drug development. This document summarizes key experimental findings, details relevant protocols, and visualizes the signaling pathways involved.
Performance Comparison: this compound vs. Curcumin
This compound, particularly in combination with radiation, has been demonstrated to be a potent inducer of caspase-independent cell death, primarily through the induction of autophagy.[1][2] Curcumin, on the other hand, exhibits a more pleiotropic effect, inducing cell death through multiple pathways, including caspase-dependent apoptosis, autophagy, and potentially ferroptosis, depending on the cellular context.[3][4][5]
The following tables summarize quantitative data from studies on this compound and Curcumin in NSCLC cell lines.
Table 1: Effect of this compound on NSCLC Cells (in combination with Radiation Therapy)
| Cell Line | Treatment | Key Finding | Assay | Result | Reference |
| H460 | This compound + RT | Increased cell death | Clonogenic Survival | Dose Enhancement Ratio (DER) = 1.27 | |
| H460 | This compound + RT | Decreased caspase-dependent apoptosis | Cleaved Caspase-3 Staining | Significant reduction vs. RT alone | |
| H460 | This compound + RT | Increased overall apoptosis | TUNEL Assay | Significant increase vs. RT alone | |
| H460 | This compound + RT | Reduced tumor proliferation | Ki67 Staining | >5-fold reduction vs. control |
Table 2: Effect of Curcumin on NSCLC Cells
| Cell Line | Treatment | Key Finding | Assay | Result | Reference |
| A549 & H1299 | Curcumin (10 µM) | Increased apoptosis | Flow Cytometry | 2.35 to 3.02-fold increase | [4] |
| A549 & H1299 | Curcumin (10 µM) | Increased autophagy markers | Western Blot | Increased LC3-II/LC3-I ratio and Beclin-1 | [4] |
| A549 & H1299 | Curcumin | Inhibition of cell viability | CCK-8 Assay | Dose and time-dependent decrease | [5] |
| H460 | Curcumin (25 µM) | Increased caspase activity | Flow Cytometry | Time-dependent increase in caspase-3, -8, -9 | [3] |
| A549/D16 (Chemoresistant) | Curcumin (40 µM) | Induction of apoptosis | Annexin V Assay | 42.67% combined early and late apoptosis | |
| A549/D16 (Chemoresistant) | Curcumin (40 µM) + z-VAD-FMK | Inhibition of apoptosis | Annexin V Assay | Apoptosis reduced to 2.95% |
Signaling Pathways
The signaling pathways activated by this compound (in conjunction with radiation) and Curcumin in NSCLC are depicted below. This compound's pathway is characterized by the inhibition of caspase-3, leading to an upregulation of autophagy as a primary mode of cell death. Curcumin's mechanism is more complex, involving the induction of both apoptotic and autophagic pathways, which can have cytoprotective or cytotoxic effects depending on the context.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the effects of this compound and Curcumin.
This compound Experimental Protocol
-
Cell Culture and Treatment: H460 human NSCLC cells were cultured in appropriate media. Cells were treated with this compound at various concentrations, often in combination with a single dose of ionizing radiation.
-
Clonogenic Survival Assay: Cells were treated with this compound and/or radiation, then plated at low density and allowed to form colonies for a set period. Colonies were stained and counted to determine the surviving fraction.
-
Western Blot Analysis: Protein lysates from treated cells were separated by SDS-PAGE and transferred to membranes. Blots were probed with primary antibodies against cleaved caspase-3, LC3-I/II, and Beclin-1, followed by secondary antibodies for detection.
-
Immunohistochemistry (IHC): Tumor tissues from animal models were fixed, sectioned, and stained with antibodies for cleaved caspase-3 and Ki67 to assess apoptosis and proliferation, respectively.
-
TUNEL Assay: Apoptotic cell death in tumor sections was detected by labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis.
Curcumin Experimental Protocol
-
Cell Culture and Treatment: NSCLC cell lines (A549, H1299, H460) were cultured in standard conditions. Cells were treated with various concentrations of curcumin for different time points.
-
Cell Viability Assay (CCK-8/MTT): Cell viability was assessed by adding CCK-8 or MTT reagent to treated cells and measuring the absorbance, which correlates with the number of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining): Treated cells were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Similar to the this compound protocol, western blotting was used to detect changes in the expression of proteins involved in apoptosis (Bax, Bcl-2, cleaved caspases) and autophagy (LC3-I/II, Beclin-1, p62).
-
Autophagosome Visualization: Cells were examined by transmission electron microscopy or stained with fluorescent dyes that accumulate in acidic vesicular organelles (like autolysosomes) to visualize the formation of autophagosomes.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating and comparing inducers of caspase-independent cell death.
References
- 1. Curcumin Induces Apoptosis in Human Non-small Cell Lung Cancer NCI-H460 Cells through ER Stress and Caspase Cascade- and Mitochondria-dependent Pathways | Anticancer Research [ar.iiarjournals.org]
- 2. Curcumin inhibits the development of non-small cell lung cancer by inhibiting autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin induces ferroptosis in non‐small‐cell lung cancer via activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits the development of non-small cell lung cancer by inhibiting autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin Induces Apoptosis of Chemoresistant Lung Cancer Cells via ROS-Regulated p38 MAPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
